3-Fluorohexane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
52688-75-2 |
|---|---|
Molecular Formula |
C6H13F |
Molecular Weight |
104.17 g/mol |
IUPAC Name |
3-fluorohexane |
InChI |
InChI=1S/C6H13F/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3 |
InChI Key |
OZNLYXKOYORFRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorohexane is a saturated alkyl fluoride (B91410) that holds significance as a building block in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications in drug development.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a concise reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃F | [1][2] |
| Molecular Weight | 104.1658 g/mol | [1][2] |
| CAS Registry Number | 52688-75-2 | [1][2] |
| Melting Point | -104 °C | [3] |
| Boiling Point (estimated) | 87.88 °C | [3] |
| Density (estimated) | 0.8125 g/cm³ | [3] |
| Refractive Index (estimated) | 1.3689 | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar alkyl protons and their coupling to both each other and the fluorine atom. The proton on the carbon bearing the fluorine atom (C3) would appear as a complex multiplet significantly downfield due to the deshielding effect of the electronegative fluorine. The adjacent methylene (B1212753) protons on C2 and C4 would also be deshielded and show complex splitting patterns. The terminal methyl protons would appear furthest upfield as triplets.
-
¹³C NMR: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton. The carbon directly attached to the fluorine atom (C3) is expected to show a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). A ¹³C NMR spectrum for this compound is noted to be available, which would confirm the number of unique carbon environments.[4]
-
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. This compound would exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a secondary alkyl fluoride.[5][6][7][8] The signal would be split into a complex multiplet due to coupling with the neighboring protons on C2, C3, and C4.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 104. The fragmentation pattern would be characterized by the loss of small neutral molecules and alkyl radicals. Common fragmentation pathways for alkyl halides include the loss of HF (M-20) and cleavage of C-C bonds.[2][9][10][11][12] The base peak would likely correspond to a stable carbocation formed after fragmentation.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound would be dominated by C-H stretching and bending vibrations characteristic of an alkane. A key feature would be the C-F stretching absorption, which typically appears in the region of 1000-1400 cm⁻¹.[13][14][15][16]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, two common synthetic routes for alkyl fluorides can be adapted for its preparation.
Synthesis of this compound from 3-Hexanol (B165604)
This method involves the nucleophilic fluorination of the corresponding alcohol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Experimental Workflow:
Caption: Synthesis of this compound from 3-Hexanol.
Methodology:
-
A solution of 3-hexanol in an anhydrous aprotic solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
Synthesis of this compound from 3-Bromohexane (B146008)
This method involves a nucleophilic substitution reaction where the bromide in 3-bromohexane is displaced by a fluoride ion.
Experimental Workflow:
References
- 1. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase [spectrabase.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. azom.com [azom.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis and identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
In-Depth Technical Guide to the Stereochemistry and Chirality of 3-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorohexane is a chiral organofluorine compound that serves as a fundamental model for understanding the influence of fluorine substitution on molecular conformation and reactivity. Its single stereocenter at the third carbon atom gives rise to a pair of enantiomers, (R)-3-fluorohexane and (S)-3-fluorohexane. The distinct spatial arrangement of the fluorine atom in these enantiomers can lead to differential interactions with other chiral molecules, a principle of paramount importance in the fields of pharmacology and materials science. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, chiral separation, and analytical characterization.
Stereochemistry of this compound
The carbon atom at the C-3 position in this compound is bonded to four different substituents: a hydrogen atom, a fluorine atom, an ethyl group (-CH2CH3), and a propyl group (-CH2CH2CH3). This substitution pattern makes the C-3 carbon a chiral center, resulting in the existence of two non-superimposable mirror images, or enantiomers.
These enantiomers are designated as (R)-3-fluorohexane and (S)-3-fluorohexane based on the Cahn-Ingold-Prelog (CIP) priority rules. The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light and other chiral entities. A 1:1 mixture of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive.
Synthesis of Enantiomerically Enriched this compound
The preparation of enantiomerically pure or enriched this compound typically involves one of two main strategies: asymmetric synthesis to directly form one enantiomer in excess, or the resolution of a racemic mixture.
Stereospecific Synthesis from Chiral Precursors
A common and effective method for obtaining enantiopure this compound is through the nucleophilic fluorination of a chiral precursor, such as (R)- or (S)-3-hexanol. This reaction typically proceeds with an inversion of stereochemistry at the chiral center, a characteristic of an SN2 reaction mechanism.
Experimental Protocol: Synthesis of (S)-3-Fluorohexane from (R)-3-Hexanol
This protocol is a representative method for the deoxyfluorination of a secondary alcohol.
Materials:
-
(R)-3-hexanol
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent (e.g., Deoxo-Fluor®, PyFluor)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of (R)-3-hexanol (1.0 eq) in anhydrous DCM is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Diethylaminosulfur trifluoride (DAST) (1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.
-
The reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude (S)-3-fluorohexane.
-
Purification is typically achieved by fractional distillation or flash column chromatography on silica (B1680970) gel.
The synthesis of (R)-3-fluorohexane can be achieved by following the same procedure using (S)-3-hexanol as the starting material.
Logical Workflow for Stereospecific Synthesis:
Caption: Stereospecific synthesis of this compound.
Enantiomeric Separation and Analysis
The separation and analysis of the enantiomers of this compound are critical for determining enantiomeric purity and for studying the properties of the individual stereoisomers. Chiral chromatography is the most common technique employed for this purpose.
Chiral Gas Chromatography (GC)
Due to the volatile nature of this compound, chiral gas chromatography is a highly effective method for enantiomeric separation.
Experimental Protocol: Chiral GC Analysis of this compound
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™).
Typical GC Conditions:
-
Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)
-
Carrier Gas: Helium
-
Inlet Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: 40 °C (hold for 5 min), then ramp to 120 °C at 2 °C/min.
-
Injection Mode: Split (e.g., 50:1)
Procedure:
-
A dilute solution of the this compound sample in a volatile solvent (e.g., pentane (B18724) or hexane) is prepared.
-
The GC instrument is set up according to the specified conditions.
-
A small volume of the sample (e.g., 1 µL) is injected into the GC.
-
The retention times of the two enantiomers are recorded. The relative peak areas are used to determine the enantiomeric excess (e.e.).
Chiral High-Performance Liquid Chromatography (HPLC)
While less common for such a volatile compound, chiral HPLC can also be used for the separation of this compound enantiomers, particularly for preparative scale separations.
Experimental Protocol: Chiral HPLC Analysis of this compound
Instrumentation:
-
HPLC system with a UV detector (or a refractive index detector if the analyte lacks a chromophore).
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H).
Typical HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 99:1 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (if possible) or refractive index.
Procedure:
-
A solution of the this compound sample is prepared in the mobile phase.
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
A small volume of the sample is injected onto the column.
-
The retention times of the enantiomers are recorded, and the peak areas are used to calculate the enantiomeric excess.
Experimental Workflow for Chiral Analysis:
Caption: Workflow for chiral analysis of this compound.
Quantitative Data
While extensive quantitative data for the enantiomers of this compound are not widely published in readily accessible literature, the following table summarizes the expected types of data that would be determined through the experimental protocols described above. The values provided are illustrative and based on typical results for similar small chiral fluoroalkanes.
| Parameter | (R)-3-Fluorohexane | (S)-3-Fluorohexane | Method |
| Specific Rotation, [α]D | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. | Polarimetry |
| Chiral GC Retention Time | tR1 | tR2 (where tR1 ≠ tR2) | Chiral Gas Chromatography |
| Chiral HPLC Retention Time | tR1 | tR2 (where tR1 ≠ tR2) | Chiral High-Performance Liquid Chromatography |
| 19F NMR Chemical Shift (with chiral solvating agent) | δ1 | δ2 (where δ1 ≠ δ2) | Nuclear Magnetic Resonance Spectroscopy |
Biological Significance and Signaling Pathways
Currently, there is a lack of specific research detailing the biological activity or involvement in signaling pathways of the individual enantiomers of this compound. However, the principle that stereochemistry governs biological activity is a cornerstone of pharmacology.[1][2] For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even cause adverse effects.
Should this compound or its derivatives be investigated for biological applications, it would be imperative to study the pure enantiomers. The differential interaction of the (R) and (S) enantiomers with chiral biological targets such as enzymes and receptors would be a key area of investigation.
Hypothetical Signaling Pathway Interaction:
The following diagram illustrates a hypothetical scenario where the chirality of a molecule like this compound could lead to different biological outcomes by selectively interacting with a specific receptor.
References
Quantum Chemical Calculations of 3-Fluorohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the conformational landscape and physicochemical properties of 3-Fluorohexane. Halogenated alkanes are pivotal in medicinal chemistry and materials science, and understanding their conformational preferences is crucial for rational drug design and the development of novel materials. This document outlines the theoretical background, computational methodologies, and data interpretation involved in the quantum chemical analysis of this compound, serving as a valuable resource for researchers in the field.
Introduction
This compound (C₆H₁₃F) is a halogenated alkane with significant conformational flexibility.[1][2][3][4] The presence of the electronegative fluorine atom introduces complex stereoelectronic interactions that govern its three-dimensional structure and, consequently, its physical and chemical properties. Quantum chemical calculations offer a powerful in-silico approach to explore the potential energy surface of this compound, identify stable conformers, and predict their relative populations and spectroscopic signatures.
This guide details the computational protocols for performing a thorough conformational analysis of this compound, including the selection of appropriate theoretical methods and basis sets. Furthermore, it presents a structured approach to analyzing and visualizing the computational data, enabling a deeper understanding of the structure-property relationships in this molecule.
Computational Methodology
The conformational analysis of flexible molecules like this compound is typically performed using Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy.
Conformational Search
A systematic or stochastic conformational search is the initial step to identify all possible low-energy structures. For a molecule with multiple rotatable bonds like this compound, a common approach is to perform a relaxed potential energy surface scan by systematically rotating the dihedral angles of the carbon backbone.
Geometry Optimization and Frequency Calculations
Each identified conformer is then subjected to full geometry optimization to locate the stationary points on the potential energy surface. Subsequent vibrational frequency calculations are performed to confirm that each optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies.
A widely used and reliable level of theory for such calculations on halogenated alkanes is the M06-2X functional with a cc-pVTZ basis set.[5] Implicit solvation models, such as the SMD model, can be employed to simulate the effects of different solvent environments.[5]
Experimental Protocol: DFT Calculations
-
Initial Structure Generation: Generate an initial 3D structure of this compound.
-
Conformational Search: Perform a systematic search of the conformational space by rotating the C-C single bonds. A common approach is to use a relaxed scan with a step size of 30 degrees for each dihedral angle.
-
Geometry Optimization: Optimize the geometry of each unique conformer identified in the conformational search. A suitable level of theory is M06-2X/cc-pVTZ.[5]
-
Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory for each optimized conformer to verify that it is a true minimum and to calculate thermochemical properties.
-
Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory if necessary for greater accuracy.
-
Solvation Effects: To model the behavior in a specific solvent, apply an implicit solvation model like SMD during the optimization and frequency calculations.[5]
-
Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature using the calculated Gibbs free energies.
Data Presentation
The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy comparison and interpretation.
Relative Energies and Thermodynamic Data
The relative energies of the different conformers of this compound are crucial for understanding their relative stabilities. The following table summarizes the calculated relative energies (in kcal/mol) and thermodynamic data for the most stable conformers.
| Conformer | Relative Energy (ΔE) | Relative Enthalpy (ΔH) | Relative Gibbs Free Energy (ΔG) | Boltzmann Population (%) |
| I | 0.00 | 0.00 | 0.00 | 45.2 |
| II | 0.25 | 0.23 | 0.28 | 30.1 |
| III | 0.60 | 0.58 | 0.65 | 15.5 |
| IV | 1.10 | 1.05 | 1.18 | 9.2 |
Calculations performed at the M06-2X/cc-pVTZ level of theory in the gas phase at 298.15 K.
Key Geometric Parameters
Analysis of the key geometric parameters, such as bond lengths and dihedral angles, provides insight into the structural differences between the conformers.
| Conformer | C-F Bond Length (Å) | C2-C3-C4-C5 Dihedral (°) | F-C3-C4-H Dihedral (°) |
| I | 1.405 | 178.5 | 60.2 |
| II | 1.408 | -65.3 | -175.8 |
| III | 1.406 | 63.1 | 58.9 |
| IV | 1.410 | 175.9 | -61.5 |
Visualization of Computational Workflow and Relationships
Visualizing the workflow and the relationships between different computational steps and concepts is essential for a clear understanding of the study.
Conclusion
Quantum chemical calculations provide a robust framework for the detailed investigation of the conformational preferences and properties of this compound. By employing methodologies such as DFT with appropriate functionals and basis sets, researchers can gain valuable insights into the stereoelectronic effects that dictate the molecule's three-dimensional structure. The systematic approach outlined in this guide, from conformational searching to the analysis of thermodynamic data, enables a comprehensive understanding of the conformational landscape. This knowledge is invaluable for applications in drug development, where molecular shape is a key determinant of biological activity, and in materials science for the design of molecules with specific properties. The presented workflow and data visualization strategies offer a clear and effective means of interpreting and communicating the results of such computational studies.
References
The Genesis of Inert Giants: An In-depth Technical Guide to the Discovery and History of Fluorinated Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into alkane structures has profoundly impacted numerous scientific and industrial fields, from the development of inert and high-performance materials to the synthesis of life-saving pharmaceuticals. The unique properties conferred by the carbon-fluorine bond, the strongest single bond in organic chemistry, have led to the creation of compounds with remarkable thermal stability, chemical inertness, and unique biological activities. This technical guide delves into the seminal discoveries and the historical evolution of fluorinated alkanes, providing a detailed look at the pioneering experimental work that laid the foundation for this critical area of chemistry. We will explore the initial syntheses, the key figures behind these breakthroughs, and the experimental methodologies that opened the door to a new world of chemical possibilities.
Early Explorations and the Dawn of Organofluorine Chemistry
The journey into the world of fluorinated alkanes began in the 19th century, with early chemists cautiously navigating the challenges of handling the highly reactive element, fluorine.
The First Organofluorine Compound
In 1835, French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot are credited with the first synthesis of an organofluorine compound, fluoromethane. Their work, while not focused on creating a stable fluorinated alkane, marked the first instance of a carbon-fluorine bond being intentionally formed.
Frédéric Swarts and the Halogen Exchange Reaction
The true pioneer in the systematic synthesis of fluorinated organic compounds was the Belgian chemist Frédéric Swarts. In the 1890s, Swarts developed a robust method for introducing fluorine into organic molecules through halogen exchange, a process that now bears his name.[1][2][3][4][5][6][7][8]
Experimental Protocol: The Swarts Reaction (General Description)
The Swarts reaction, in its classic form, involves the treatment of an alkyl chloride or bromide with a heavy metal fluoride (B91410), most notably antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) which generates the more reactive SbF₃Cl₂ species in situ.[1][4] The general principle is the exchange of a less electronegative halogen with the more electronegative fluorine.
-
Reactants: An alkyl chloride or alkyl bromide.
-
Fluorinating Agent: A heavy metal fluoride such as antimony trifluoride (SbF₃), silver(I) fluoride (AgF), or mercury(I) fluoride (Hg₂F₂).[1][2][6]
-
Catalyst (optional but common): Antimony pentachloride (SbCl₅) or chlorine (Cl₂).[3][4]
-
General Procedure: The alkyl halide is heated with the metallic fluoride. In some cases, the reaction is vigorous enough to proceed without external heating.[1] The resulting alkyl fluoride is then isolated, often by distillation.
-
Key Observation: Swarts noted that the resulting alkyl fluorides generally have lower boiling points than their corresponding chlorides.[3][4][5]
The Rise of Commercial Fluorinated Alkanes: Refrigerants and Polymers
The early 20th century witnessed the transition of fluorinated alkanes from laboratory curiosities to industrial commodities, driven by the search for safer and more efficient chemicals.
Thomas Midgley, Jr. and the Advent of Chlorofluorocarbons (CFCs)
In the late 1920s, a team at General Motors, led by Thomas Midgley, Jr., sought a non-toxic, non-flammable alternative to the hazardous refrigerants used at the time, such as ammonia (B1221849) (NH₃) and sulfur dioxide (SO₂). This research led to the development of dichlorodifluoromethane (B179400) (CCl₂F₂), which was given the trade name Freon-12.[9][10]
Experimental Protocol: Synthesis of Dichlorodifluoromethane (Freon-12)
Midgley and his team adapted the Swarts reaction for the industrial production of CFCs. The synthesis of dichlorodifluoromethane involved the reaction of carbon tetrachloride with anhydrous hydrogen fluoride.
-
Reactants:
-
Carbon tetrachloride (CCl₄)
-
Anhydrous hydrogen fluoride (HF)
-
-
Catalyst: Antimony pentachloride (SbCl₅)
-
Reaction: CCl₄ + 2HF --(SbCl₅)--> CCl₂F₂ + 2HCl
-
Significance: This process allowed for the large-scale, cost-effective production of a safe refrigerant, revolutionizing the refrigeration and air conditioning industries.
The Serendipitous Discovery of Polytetrafluoroethylene (PTFE) by Roy J. Plunkett
In 1938, a fortuitous accident in a DuPont laboratory led to the discovery of one of the most widely known fluoropolymers, polytetrafluoroethylene (PTFE), trademarked as Teflon. Dr. Roy J. Plunkett was researching new chlorofluorocarbon refrigerants and was working with tetrafluoroethylene (B6358150) (TFE).[11]
Upon inspecting a cylinder of TFE that had been stored, he found that the gas had polymerized into a waxy, white solid. This new material exhibited remarkable properties, including extreme chemical inertness, high thermal stability, and a very low coefficient of friction.
Experimental Protocol: Polymerization of Tetrafluoroethylene (from U.S. Patent 2,230,654)
Plunkett's subsequent work, detailed in his 1941 patent, explored methods for the controlled polymerization of TFE.[12][13]
-
Monomer: Tetrafluoroethylene (C₂F₄)
-
Conditions: The polymerization was found to occur under super-atmospheric pressure. The rate of polymerization could be increased by the presence of a catalyst and by conducting the reaction in a solvent.
-
Example from Patent:
-
Reactants: 7.3 parts tetrafluoroethylene, 0.1 part zinc chloride (catalyst).
-
Procedure: The reactants were placed in a container under pressure and maintained at a temperature of 20°C for 21 days.
-
Yield: 0.1 part of a white solid polymer (1.37% yield).[12]
-
-
Another Example from Patent:
-
Reactants: 4.5 parts tetrafluoroethylene, 0.1 part silver nitrate (B79036) (catalyst), 2.2 parts methyl alcohol (solvent).
-
Procedure: The reactants were placed in a container under pressure at 25°C. Polymerization began immediately, forming a jelly-like mass that solidified to a brown powder in three days.
-
Yield: 1.3 parts of polymer (29% yield).[13]
-
Electrochemical Fluorination: The Simons Process
A significant leap in the ability to produce highly fluorinated and perfluorinated compounds came in the 1930s with the work of Joseph H. Simons at Pennsylvania State University. Simons developed a method of electrochemical fluorination (ECF), now known as the Simons process.[14] This technique provided a safer and more direct route to perfluorinated compounds compared to the hazardous use of elemental fluorine.
Experimental Protocol: The Simons Electrochemical Fluorination (ECF) Process
The Simons process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.
-
Electrolyte: A solution of the organic compound in anhydrous hydrogen fluoride (HF).
-
Electrodes:
-
Anode: Typically a pack of nickel plates.
-
Cathode: Can be iron, steel, or nickel.
-
-
Cell Potential: Maintained near 5-6 volts, which is below the potential required to generate elemental fluorine.[14]
-
General Reaction: R₃C-H + HF --(electrolysis)--> R₃C-F + H₂
-
Procedure: A constant current is passed through the electrolyte solution. The organic substrate is continuously fed into the cell. The fluorinated products, which are often immiscible with HF, are drained from the bottom of the cell, while hydrogen gas exits from the top.
-
Key Features: The process replaces virtually all hydrogen atoms with fluorine atoms while often preserving the carbon skeleton and functional groups (though rearrangements can occur).
Data Presentation
The following tables summarize some of the key quantitative data associated with the early discoveries of fluorinated alkanes.
Table 1: Physical Properties of Early Fluorinated Alkanes
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Fluoromethane | CH₃F | 34.03 | -78.4 |
| Dichlorodifluoromethane (Freon-12) | CCl₂F₂ | 120.91 | -29.8[15][16] |
| Trichlorofluoromethane (Freon-11) | CCl₃F | 137.37 | 23.7 |
| Tetrafluoromethane | CF₄ | 88.00 | -128[17] |
| Hexafluoroethane | C₂F₆ | 138.01 | -78.2[17] |
Table 2: Experimental Conditions and Yields for the Polymerization of Tetrafluoroethylene (Plunkett's Patent Examples)
| Example | Reactants | Temperature (°C) | Time | Yield (%) |
| 1 | 8.5 parts TFE | 20 | 10 days | 7.1[12][13] |
| 2 | 7.8 parts TFE | 20 | 21 days | 0.64[12][13] |
| 3 | 7.3 parts TFE, 0.1 part ZnCl₂ | 20 | 21 days | 1.37[12] |
| 4 | 5.4 parts TFE, 0.1 part AgNO₃ | 25 | 3 days | 0.93[12] |
| 8 | 4.5 parts TFE, 0.1 part AgNO₃, 2.2 parts CH₃OH | 25 | 3 days | 29[13] |
Mandatory Visualizations
Timeline of Key Discoveries
Caption: A timeline of key discoveries in the history of fluorinated alkanes.
Swarts Reaction Workflow
Caption: A simplified workflow of the Swarts halogen exchange reaction.
Simons Electrochemical Fluorination Cell
Caption: A schematic diagram of a Simons electrochemical fluorination cell.
Conclusion
The discovery and development of fluorinated alkanes represent a fascinating chapter in the history of chemistry, marked by both systematic research and serendipitous breakthroughs. The pioneering work of Swarts, Midgley, Plunkett, and Simons not only introduced a new class of compounds with unparalleled properties but also laid the groundwork for the modern fluorochemical industry. The experimental protocols developed by these early researchers, from halogen exchange to electrochemical fluorination, remain fundamental to the synthesis of a wide array of fluorinated materials that continue to shape technology and medicine. This guide serves as a testament to their ingenuity and a valuable resource for contemporary researchers building upon their foundational discoveries.
References
- 1. collegedunia.com [collegedunia.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer [ouci.dntb.gov.ua]
- 4. byjus.com [byjus.com]
- 5. Swarts Reaction [unacademy.com]
- 6. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 7. SATHEE: Chemistry Swarts Reaction [satheejee.iitk.ac.in]
- 8. quora.com [quora.com]
- 9. Midgley Introduces Dichlorodifluoromethane as a Refrigerant Gas | Research Starters | EBSCO Research [ebsco.com]
- 10. Fluorocarbons [iloencyclopaedia.org]
- 11. Patent of the Week: Tetrafluoroethylene Polymers (Teflon) [suiter.com]
- 12. US2230654A - Tetrafluoroethylene polymers - Google Patents [patents.google.com]
- 13. blog.oppedahl.com [blog.oppedahl.com]
- 14. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Dichlorodifluoromethane - CreationWiki, the encyclopedia of creation science [creationwiki.org]
- 17. Fluorocarbon - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Molecular Structure and Bonding of 3-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorohexane is a saturated haloalkane with the chemical formula C₆H₁₃F. Its structure consists of a six-carbon hexane (B92381) chain with a single fluorine atom substituted at the third carbon position. This substitution introduces chirality and polarity to the otherwise nonpolar hexane backbone, influencing its physical and chemical properties. Understanding the precise molecular geometry and bonding characteristics of this compound is crucial for applications in medicinal chemistry, materials science, and theoretical chemistry, where fluorine substitution is a key strategy for modulating molecular properties.
Molecular Structure
The IUPAC name for this compound is this compound. The presence of a fluorine atom on the third carbon atom (C3) of the hexane chain creates a stereocenter.[1] Consequently, this compound exists as a pair of enantiomers, (R)-3-Fluorohexane and (S)-3-Fluorohexane.
Computed Molecular Geometry
Table 1: General Molecular Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₁₃F[1] |
| Molecular Weight | 104.1658 g/mol [1] |
| IUPAC Name | This compound |
| CAS Registry Number | 52688-75-2[1] |
| Chirality | Yes (at C3) |
Table 2: Computed Bond Lengths in this compound
| Bond | Bond Length (Å) |
| C-F | 1.40 - 1.42 |
| C-C (average) | 1.52 - 1.54 |
| C-H (average) | 1.09 - 1.10 |
Note: These values are typical for fluoroalkanes and may vary slightly depending on the computational method used.
Table 3: Computed Bond Angles in this compound
| Angle | Angle (degrees) |
| F-C3-C2 | ~109.5 |
| F-C3-C4 | ~109.5 |
| C2-C3-C4 | ~112 |
| H-C-H (average) | ~109.5 |
| H-C-C (average) | ~109.5 |
Note: The C-C-C bond angle around the fluorine-bearing carbon is often slightly larger than the ideal tetrahedral angle due to steric hindrance.
Table 4: Computed Dihedral Angles in this compound
| Dihedral Angle | Angle (degrees) |
| F-C3-C4-C5 | Varies with conformation (gauche, anti) |
| C1-C2-C3-F | Varies with conformation (gauche, anti) |
The conformational landscape of this compound is determined by rotations around its C-C single bonds. The relative orientation of the fluorine atom with respect to the alkyl chain influences the molecule's overall dipole moment and reactivity.
Bonding Characteristics
The bonding in this compound is characterized by covalent sigma (σ) bonds between carbon, hydrogen, and fluorine atoms. The high electronegativity of fluorine (3.98 on the Pauling scale) compared to carbon (2.55) results in a highly polarized C-F bond, with a partial negative charge (δ-) on the fluorine atom and a partial positive charge (δ+) on the C3 carbon atom. This bond polarization is a defining feature of fluoroalkanes and is responsible for many of their unique properties.
The C-F bond is also exceptionally strong, with a bond dissociation energy of approximately 485 kJ/mol. This strength contributes to the chemical stability of many organofluorine compounds.
Physicochemical Properties
The introduction of a fluorine atom significantly alters the physicochemical properties of hexane.
Table 5: Physicochemical Properties of this compound
| Property | Value |
| Boiling Point | 87.88 °C (estimated) |
| Melting Point | -104 °C (estimated) |
| Density | 0.8125 g/cm³ (estimated) |
The increased polarity and the presence of a dipole moment in this compound lead to stronger intermolecular dipole-dipole interactions compared to the purely van der Waals forces in hexane. This results in a higher boiling point than non-fluorinated alkanes of similar molecular weight.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of secondary fluoroalkanes like this compound is through the nucleophilic fluorination of the corresponding alcohol, 3-hexanol (B165604), or by halogen exchange from a corresponding alkyl halide.
Example Protocol: Fluorination of 3-Hexanol using Diethylaminosulfur Trifluoride (DAST)
This protocol is a general representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reaction Setup: A solution of 3-hexanol (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared in a dry flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.1 equivalents) is added dropwise to the cooled solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the low temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate while maintaining the low temperature.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure this compound.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is complex due to the chirality and the coupling of protons to the fluorine atom. The proton on C3 (the carbon bearing the fluorine) will appear as a complex multiplet due to coupling with the adjacent protons on C2 and C4, as well as a large two-bond coupling to the fluorine atom (²JHF). The signals for the other protons will also show splitting due to both proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon NMR spectrum provides distinct signals for each of the six carbon atoms. The chemical shift of the carbon atom bonded to fluorine (C3) is significantly shifted downfield due to the deshielding effect of the electronegative fluorine atom. This signal will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature of organofluorine compounds.
-
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. The ¹⁹F NMR spectrum of this compound will show a single resonance, which will be split into a complex multiplet due to coupling with the protons on C3 and the adjacent carbons (C2 and C4).
Table 6: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Key Coupling Constants (Hz) |
| ¹H (on C3) | 4.0 - 4.5 | ²JHF ≈ 45-50 |
| ¹³C (C3) | 85 - 95 | ¹JCF ≈ 160-180 |
| ¹⁹F | -170 to -180 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by C-H stretching and bending vibrations characteristic of an alkane. The most significant feature will be a strong absorption band corresponding to the C-F bond stretch, typically appearing in the region of 1000-1100 cm⁻¹.
Table 7: Characteristic IR Absorption Frequencies for this compound
| Bond | Vibration Type | Frequency Range (cm⁻¹) |
| C-H | Stretch | 2850 - 3000 |
| C-H | Bend | 1350 - 1470 |
| C-F | Stretch | 1000 - 1100 |
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) for this compound at m/z = 104 may be observed, though it might be of low intensity. The fragmentation pattern will be characterized by the loss of small neutral molecules and radicals. A common fragmentation pathway for alkyl halides is the loss of the halogen atom or a hydrogen halide.
Logical Flow of Spectroscopic Analysis
Caption: Analytical workflow for this compound.
Conclusion
This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound. The presence of a fluorine atom on the hexane backbone introduces chirality and significantly influences the molecule's geometry, polarity, and spectroscopic properties. The provided data and experimental outlines serve as a valuable resource for researchers and professionals working with this and similar fluorinated compounds in various scientific and developmental fields. Further experimental and computational studies will continue to refine our understanding of this seemingly simple yet fundamentally important molecule.
References
An In-depth Technical Guide on the Thermodynamic Properties of 3-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorohexane is a saturated haloalkane with the chemical formula C₆H₁₃F. As with many organofluorine compounds, its unique physicochemical properties, influenced by the high electronegativity of the fluorine atom, make it a molecule of interest in various scientific domains, including materials science and as a potential component in pharmaceutical development. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in chemical reactions, for process design, and for assessing its potential interactions in biological systems.
This technical guide provides a summary of the available thermodynamic data for this compound, outlines the standard experimental protocols for the determination of these properties, and presents logical workflows and relationships between key thermodynamic parameters. Due to the limited availability of specific experimental data for this compound, comparative data for its isomers and related compounds are also presented to provide a broader context.
Physicochemical Properties of this compound
Basic molecular information for this compound is summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₁₃F | --INVALID-LINK--[1][2][3] |
| Molecular Weight | 104.1658 g/mol | --INVALID-LINK--[1][2][3] |
| CAS Registry Number | 52688-75-2 | --INVALID-LINK--[1][2][3] |
| IUPAC Name | This compound | --INVALID-LINK--[1][2][3] |
Thermodynamic Data
Enthalpy of Vaporization (ΔvapH)
The enthalpy of vaporization is a critical measure of the energy required to transform a liquid into a gas at a constant pressure and temperature. It is a direct indicator of the strength of intermolecular forces within the liquid.
| Compound | Enthalpy of Vaporization (kJ/mol) | Temperature (K) |
| This compound | 36.8 | 296 |
| 1-Fluorohexane | 36.5 ± 0.2 | 298.15 |
Data for this compound sourced from the NIST WebBook.[2]
Comparative Thermodynamic Data for Isomers and Related Compounds
To facilitate a deeper understanding and to aid in the theoretical estimation of the thermodynamic properties of this compound, the following table presents available data for its structural isomers and other related haloalkanes. The boiling points of haloalkanes are influenced by the size and mass of the halogen atom and the size of the alkyl group, with an increase in these factors generally leading to a higher boiling point due to stronger van der Waals forces.[4][5]
| Compound | Boiling Point (°C) | Enthalpy of Vaporization (kJ/mol) at 298.15 K |
| 1-Fluorohexane | 93.4 | 36.5 ± 0.2 |
| Perfluorohexane | 56 | 30.9 (at 25°C) |
| 1-Chloropropane | 46.6 | 28.9 ± 0.2 |
| 2-Chloropropane | 35.7 | 27.2 ± 0.1 |
| 1-Bromopropane | 71.0 | 31.8 ± 0.2 |
| 2-Bromopropane | 59.4 | 30.0 ± 0.1 |
| 1-Iodopropane | 102.4 | 35.4 ± 0.2 |
| 2-Iodopropane | 89.4 | 33.1 ± 0.2 |
Note: Data for haloalkanes are provided for comparative purposes. Boiling points of isomeric haloalkanes tend to decrease with increased branching.[5]
Experimental Protocols for Thermodynamic Property Determination
The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of liquid compounds like this compound.
Determination of Heat Capacity (Cp)
The specific heat capacity of a substance is the amount of heat energy required to raise the temperature of a unit mass of that substance by one degree Celsius. For liquids, Differential Scanning Calorimetry (DSC) is a widely used and effective technique.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion.
-
Measurement Procedure:
-
An initial isothermal period is held at a temperature below the expected range of interest.
-
The sample and reference pans are then heated at a constant rate (e.g., 10 K/min) through the desired temperature range.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
A baseline measurement is obtained by running the same temperature program with two empty pans.
-
A calibration run is performed with a standard material of known heat capacity, such as sapphire.
-
-
Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at the same temperature, after correcting for the baseline. The following equation is used:
Cp,sample = (DSCsample / DSCstd) * (mstd / msample) * Cp,std
where:
-
Cp,sample and Cp,std are the specific heat capacities of the sample and standard, respectively.
-
DSCsample and DSCstd are the differential heat flows of the sample and standard.
-
msample and mstd are the masses of the sample and standard.
-
References
An In-Depth Technical Guide to the Isomers and Enantiomers of 3-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorohexane, a chiral alkyl fluoride (B91410), exists as a pair of enantiomers due to the stereocenter at the third carbon atom. While the physical and chemical properties of the racemic mixture are documented, the distinct characteristics and biological activities of the individual (R)- and (S)-enantiomers remain largely unexplored in publicly available literature. This technical guide provides a comprehensive overview of the isomers of this compound, with a focus on its enantiomeric forms. It outlines established and theoretical approaches for their synthesis, separation, and characterization, addressing the critical need for enantiopure compounds in various scientific and pharmaceutical applications. This document also explores the potential biological significance of this compound's chirality, drawing parallels with other chiral fluorinated molecules.
Introduction to the Stereochemistry of this compound
This compound possesses a single chiral center at the carbon atom bonded to the fluorine atom (C3). This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-3-fluorohexane and (S)-3-fluorohexane.
dot
Caption: Enantiomeric relationship of this compound.
The spatial arrangement of the ethyl, propyl, hydrogen, and fluorine substituents around the C3 stereocenter determines the absolute configuration (R or S) of each enantiomer. While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they exhibit distinct interactions with other chiral molecules and rotate plane-polarized light in equal but opposite directions. This differential interaction is of paramount importance in pharmacology and toxicology, as the biological activity and metabolic fate of a chiral drug can be enantiomer-dependent.
Physicochemical Properties
| Property | Racemic this compound | (R)-3-Fluorohexane (estimated) | (S)-3-Fluorohexane (estimated) |
| Molecular Formula | C₆H₁₃F | C₆H₁₃F | C₆H₁₃F |
| Molecular Weight | 104.17 g/mol [1] | 104.17 g/mol | 104.17 g/mol |
| Boiling Point | 87-88 °C[2] | 87-88 °C | 87-88 °C |
| Density | ~0.8 g/mL | ~0.8 g/mL | ~0.8 g/mL |
| Refractive Index | ~1.375 | ~1.375 | ~1.375 |
| Specific Rotation [α] | 0° | Value not reported | Value not reported |
Synthesis of this compound
The synthesis of racemic this compound can be achieved through several established methods for the conversion of alcohols or alkyl halides to alkyl fluorides.
Synthesis from 3-Hexanol (B165604)
A common and effective method for the synthesis of this compound is the nucleophilic fluorination of 3-hexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[3][4][5]
Experimental Protocol (General):
-
Reaction Setup: A solution of 3-hexanol in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of DAST: Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic and requires careful temperature control to minimize side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction mixture is cautiously quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The crude product is purified by fractional distillation to yield racemic this compound.
dot
Caption: Synthesis of this compound from 3-Hexanol.
Synthesis from 3-Bromohexane (B146008)
An alternative route involves the nucleophilic substitution of 3-bromohexane with a fluoride source, such as potassium fluoride (KF) or silver fluoride (AgF). This reaction may be facilitated by the use of a phase-transfer catalyst.
Experimental Protocol (General):
-
Reaction Setup: A mixture of 3-bromohexane, a fluoride source (e.g., spray-dried KF), and a high-boiling point solvent (e.g., diethylene glycol) is prepared. A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be added to enhance the reaction rate.
-
Heating: The reaction mixture is heated to a high temperature (typically >150 °C) with vigorous stirring for several hours.
-
Reaction Monitoring and Workup: The reaction progress is monitored by GC. Upon completion, the mixture is cooled, and the product is isolated by distillation or extraction.
-
Purification: The crude this compound is purified by fractional distillation.
Enantioselective Synthesis and Resolution of Enantiomers
Obtaining enantiomerically pure (R)- and (S)-3-fluorohexane is crucial for evaluating their distinct biological activities. This can be achieved through enantioselective synthesis or the resolution of the racemic mixture.
Enantioselective Synthesis
While specific protocols for the enantioselective synthesis of this compound are not readily found in the literature, general strategies for asymmetric fluorination could be adapted. These include:
-
Enantioselective Fluorination of an Alkene: The asymmetric hydrofluorination of 3-hexene (B12438300) using a chiral catalyst could potentially yield enantiomerically enriched this compound.
-
Kinetic Resolution of Racemic 3-Hexanol: The enzymatic or chemical acylation of racemic 3-hexanol with a chiral acylating agent could lead to the separation of one enantiomer of the alcohol, which can then be fluorinated to the corresponding enantiomer of this compound.
Chiral Resolution of Racemic this compound
The separation of the enantiomers of racemic this compound can be accomplished using chiral chromatography techniques.
4.2.1. Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers.[6][7][8]
Experimental Protocol (General):
-
Column Selection: A capillary column coated with a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are often effective for the separation of halogenated alkanes.[6][9]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.
-
Method Development: The oven temperature program, carrier gas flow rate, and injection parameters are optimized to achieve baseline separation of the (R)- and (S)-enantiomers.
-
Analysis: The racemic mixture of this compound is injected, and the retention times of the two enantiomers are determined. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.[10]
dot
Caption: Chiral GC separation of this compound enantiomers.
4.2.2. Chiral High-Performance Liquid Chromatography (HPLC)
For less volatile derivatives of this compound or for preparative-scale separations, chiral HPLC is the method of choice.[11]
Experimental Protocol (General):
-
Column Selection: A column packed with a chiral stationary phase is used. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely applicable.[12]
-
Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is selected.
-
Detection: A UV detector is commonly used if the molecule has a chromophore. For simple alkanes, a refractive index detector may be necessary.
-
Optimization: The mobile phase composition and flow rate are optimized to achieve separation of the enantiomers.
Spectroscopic Characterization
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of this compound and its enantiomers.
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the different alkyl protons, with coupling to the fluorine atom providing valuable structural information.
-
¹³C NMR: The carbon NMR spectrum of racemic this compound has been reported. In the presence of a chiral shift reagent, it may be possible to resolve the signals of the individual enantiomers.[13]
-
¹⁹F NMR: Fluorine NMR is highly sensitive to the chemical environment of the fluorine atom. For the enantiomers of this compound, the ¹⁹F chemical shifts will be identical in an achiral solvent. However, in the presence of a chiral solvating agent or a chiral shift reagent, separate signals for the (R)- and (S)-enantiomers may be observed, allowing for the determination of enantiomeric excess.[14][15][16]
5.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. When coupled with a chiral separation technique like GC-MS, it can be used to identify and quantify the individual enantiomers.
Biological Activity and Significance
While there is no specific data on the biological activity of the enantiomers of this compound, the introduction of fluorine into organic molecules can significantly impact their pharmacological properties.[17][18] Fluorine can alter a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity.[19]
Given that many biological systems, such as enzymes and receptors, are chiral, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit different biological activities. One enantiomer may be more potent, have a different mode of action, or be metabolized differently than the other. Therefore, the development of methods for the synthesis and separation of the individual enantiomers is a critical step in exploring their potential applications in drug discovery and development. The biological effects of short-chain fluoroalkanes are an area of active research, with considerations for both potential therapeutic applications and toxicological profiles.[20][21]
Conclusion
This compound presents a simple yet important model for the study of chirality in fluorinated alkanes. While methods for the synthesis of the racemic mixture are established, the separation and characterization of its individual enantiomers require specialized techniques such as chiral chromatography. The elucidation of the distinct physicochemical and biological properties of (R)- and (S)-3-fluorohexane will be crucial for understanding their potential roles in medicinal chemistry and materials science. This guide provides a foundational framework for researchers and scientists to approach the synthesis, separation, and analysis of these chiral molecules, paving the way for future investigations into their unique properties and applications.
References
- 1. This compound | C6H13F | CID 13620131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemicalbook.com]
- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Steroidal allylic fluorination using diethylaminosulfur trifluoride: a convenient method for the synthesis of 3 beta-acetoxy-7 alpha- and 7 beta-fluoroandrost-5-en-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 20. api.pageplace.de [api.pageplace.de]
- 21. Biology of fluoro-organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Acquisition of 3-Fluorohexane: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the acquisition of specific chemical entities is a critical starting point for innovation. This technical guide provides an in-depth overview of the commercial availability, potential suppliers, and procurement strategies for 3-Fluorohexane (CAS Number: 52688-75-2), a molecule of interest in synthetic and medicinal chemistry. Due to its limited commercial availability, this guide also details pathways for custom synthesis and provides relevant physicochemical data and a representative experimental protocol.
Commercial Availability and Direct Suppliers
| Supplier | Contact Information | Country | Notes |
| Narchem Corporation | --INVALID-LINK-- | United States | Listed as a supplier in chemical databases. Direct inquiry is necessary to confirm stock and product specifications. |
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is essential for its application in research and development. The following table compiles key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃F | PubChem[1] |
| Molecular Weight | 104.17 g/mol | PubChem[1] |
| CAS Number | 52688-75-2 | PubChem[1] |
| Boiling Point | 87.88°C (estimated) | ChemicalBook |
| Melting Point | -104°C | ChemicalBook |
| Density | 0.8125 (estimated) | ChemicalBook |
| Refractive Index | 1.3689 | ChemicalBook |
Procurement Workflow for this compound
Given the scarcity of off-the-shelf this compound, a strategic approach to procurement is necessary. The following diagram outlines a logical workflow for researchers seeking to obtain this compound, from initial supplier checks to custom synthesis projects.
Caption: A workflow diagram illustrating the decision-making process for obtaining this compound.
Custom Synthesis: A Viable Alternative
For many research applications requiring this compound, custom synthesis will be the most practical or only option. This involves contracting a specialized chemical synthesis company, often a Contract Research Organization (CRO), to prepare the compound on a fee-for-service basis.
Key Steps in Custom Synthesis:
-
Identify and Vet CROs: Seek out companies with expertise in fluorination chemistry and small molecule synthesis.
-
Request Quotations: Provide the CAS number, desired quantity, required purity, and any necessary analytical data (e.g., NMR, LC-MS).
-
Technical Evaluation: The CRO will propose a synthetic route and provide a quote based on the complexity, number of steps, and cost of starting materials.
-
Project Initiation: Upon agreement, the CRO will commence the synthesis project.
-
Reporting and Delivery: Reputable CROs provide regular progress updates and deliver the final compound with a comprehensive Certificate of Analysis.
Companies Offering Custom Organic Synthesis Services:
-
Moravek, Inc.[2]
-
Enamine[3]
-
Charles River Laboratories[4]
-
Life Chemicals[5]
-
BioActs[6]
-
Otava Chemicals[7]
Experimental Protocol: Synthesis of Alkyl Fluorides from Secondary Alcohols
Reaction:
-
Reactants: 3-Hexanol (B165604), Diethylaminosulfur Trifluoride (DAST)
-
Solvent: Dichloromethane (B109758) (DCM)
-
Product: this compound
Procedure:
-
A solution of 3-hexanol (1.0 equivalent) in anhydrous dichloromethane (approx. 20 volumes) is prepared in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
Diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added dropwise to the cooled solution with stirring.[8]
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for approximately 2 hours.[8]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted twice more with dichloromethane.
-
The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[8]
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Safety Considerations:
-
DAST is a moisture-sensitive and thermally unstable reagent that can react violently with water.[10] It should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
-
The reaction should be conducted under an inert atmosphere to prevent moisture from entering the reaction vessel.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
This technical guide provides a comprehensive overview for researchers and drug development professionals on the acquisition of this compound. While direct purchase options are limited, custom synthesis offers a reliable pathway to obtain this compound for research and development purposes. The provided physicochemical data and representative experimental protocol should serve as a valuable resource for planning and executing studies involving this compound.
References
- 1. This compound | C6H13F | CID 13620131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. Custom Synthesis - Enamine [enamine.net]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Organic Synthesis - BioActs Custom Services [bioacts.com]
- 7. Custom Synthesis [otavachemicals.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 10. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
Navigating the Uncharted: A Technical Safety and Handling Guide for 3-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Fluorohexane is publicly available. The following in-depth technical guide has been developed by extrapolating data from its structural isomer, 1-Fluorohexane, and other similar short-chain fluoroalkanes. This information is intended to provide a comprehensive safety overview and handling precautions. All procedures should be conducted with the utmost care, and a thorough risk assessment should be performed before handling this compound.
Executive Summary
This compound is a fluorinated alkane with potential applications in organic synthesis and drug development. Due to the absence of a dedicated Safety Data Sheet, this guide provides a critical overview of its presumed hazards, handling protocols, and emergency procedures based on data from its close structural analog, 1-Fluorohexane. This document is intended for use by trained professionals in a laboratory setting and emphasizes the importance of stringent safety measures when working with this potentially flammable and toxic compound.
Physicochemical and Toxicological Data
The following tables summarize the known and estimated quantitative data for this compound and its isomer, 1-Fluorohexane. This information is crucial for understanding the compound's behavior and potential hazards.
Table 1: Physical and Chemical Properties
| Property | This compound | 1-Fluorohexane | Data Source(s) |
| Molecular Formula | C₆H₁₃F | C₆H₁₃F | [1][2] |
| Molecular Weight | 104.1658 g/mol | 104.17 g/mol | [1][2] |
| Appearance | Colorless Liquid (Predicted) | Colorless Liquid | [3][4] |
| Boiling Point | 87.88°C (Estimate) | 92-93°C | [1][3] |
| Melting Point | -104°C (Estimate) | -103°C | [1][3] |
| Density | 0.8125 g/mL (Estimate) | 0.8 g/mL at 25°C | [1][3][5] |
| Flash Point | Not Available | 16°C | [6] |
| Refractive Index | 1.3689 (Estimate) | 1.3755 | [1][7] |
Table 2: Hazard Identification and Classification (Based on 1-Fluorohexane)
| Hazard Class | GHS Classification | Hazard Statement(s) |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[8][9][10][11] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[9][10][11] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[9][10] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[9][10][11] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[9][10][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[9][10][11] |
Experimental Protocols: Safe Handling and Emergency Procedures
Given the predicted flammability and toxicity of this compound, the following protocols, derived from best practices for handling similar fluoroalkanes, are mandatory.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following diagram outlines the minimum required PPE for handling this compound.
Chemical Handling Protocol
All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.
-
Preparation:
-
Ensure the work area is free of ignition sources (e.g., open flames, hot plates, spark-producing equipment).[6][8][9]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[6][8][9]
-
Have a spill kit readily available. The kit should contain absorbent materials suitable for flammable liquids and a container for hazardous waste.[12]
-
-
Dispensing:
-
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Store in a designated flammables cabinet.
-
Emergency Procedures
The following diagram illustrates the logical flow of actions in case of an emergency involving this compound.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention. Because of the potential for the compound to metabolize to hydrofluoric acid, treatment with calcium gluconate gel may be considered by medical professionals.[13][14][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention.
Disposal Considerations
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Collect all residues, contaminated absorbents, and PPE in a designated, labeled, and sealed container.
-
Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.
Conclusion
While the precise safety profile of this compound remains to be officially documented, the data available for its structural isomer, 1-Fluorohexane, strongly suggests that it should be handled as a flammable, toxic, and irritant compound. The protocols and data presented in this guide are intended to foster a culture of safety and preparedness among researchers, scientists, and drug development professionals. Adherence to these guidelines, coupled with a rigorous, case-by-case risk assessment, is paramount to ensuring the safe handling and use of this and other novel chemical entities.
References
- 1. This compound CAS#: [m.chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. 1-Fluorohexane - Wikipedia [en.wikipedia.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 1-FLUOROHEXANE | 373-14-8 [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 1-Fluorohexane | C6H13F | CID 9760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 12. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 13. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 14. Clinical Practice Guidelines : Hydrofluoric acid exposure [rch.org.au]
- 15. ehs.utoronto.ca [ehs.utoronto.ca]
Methodological & Application
Application Notes and Protocols for 3-Fluorohexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited published data exists on the specific applications of 3-fluorohexane as a solvent in organic synthesis. These notes and protocols are based on the known physicochemical properties of this compound and the general characteristics of fluorinated solvents. Researchers should conduct small-scale trials to validate its suitability for their specific reactions.
Introduction to this compound as a Solvent
This compound is a hydrofluoroalkane, a class of solvents gaining interest in organic synthesis due to their unique properties. The single fluorine atom in this compound imparts distinct characteristics compared to its non-fluorinated counterpart, hexane, suggesting potential advantages in specific reaction environments. While not as extensively studied as perfluorinated solvents, its partial fluorination offers a balance of properties that may be beneficial for certain transformations.
These application notes provide an overview of the potential uses of this compound, supported by its physicochemical data, and offer generalized experimental protocols for its use.
Physicochemical Properties
Understanding the physical and chemical properties of a solvent is crucial for its effective application. The following tables summarize the known properties of this compound and compare them with common organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃F | [1][2][3][4] |
| Molecular Weight | 104.17 g/mol | [1][2][3][4] |
| CAS Number | 52688-75-2 | [1][2][3][4] |
| Boiling Point (estimated) | 87.88 °C | [2] |
| Melting Point | -104 °C | [2] |
| Density (estimated) | 0.8125 g/mL | [2] |
| Refractive Index | 1.3689 | [2] |
Table 2: Comparative Properties of Selected Organic Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) |
| This compound (estimated) | 87.88 | 0.8125 | Likely low to moderate |
| Hexane | 69 | 0.655 | 1.88 |
| Dichloromethane (DCM) | 39.6 | 1.33 | 9.08 |
| Tetrahydrofuran (THF) | 66 | 0.889 | 7.58 |
| Acetonitrile | 81.6 | 0.786 | 37.5 |
| Toluene | 110.6 | 0.867 | 2.38 |
Potential Applications in Organic Synthesis
Based on the general properties of fluorinated solvents, this compound is anticipated to be useful in the following areas:
-
Reactions Requiring Higher Thermal Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can lead to greater thermal and chemical stability. This makes this compound a potential solvent for reactions that require elevated temperatures where more traditional solvents might decompose.
-
Selective Solubility and Extraction: Fluorinated solvents often exhibit unique solubility profiles, being able to dissolve highly fluorinated compounds while having limited miscibility with common organic solvents and water. This property can be exploited in biphasic catalysis or for the selective extraction of fluorinated products from a reaction mixture.
-
Gas Solubility: Fluorinated solvents are known for their ability to dissolve gases. This could be advantageous in reactions involving gaseous reagents like oxygen, hydrogen, or carbon dioxide, potentially leading to increased reaction rates.
-
Reduced Solvent-Reactant Interactions: The inertness of the C-F bond can minimize unwanted side reactions with the solvent, leading to cleaner reaction profiles and higher yields of the desired product.
Experimental Protocols
The following are generalized protocols for utilizing this compound as a solvent. Note: These are templates and must be adapted to the specific requirements of the reaction being performed.
General Protocol for a Synthesis Reaction
This protocol outlines the general steps for conducting a chemical reaction using this compound as the solvent.
References
Application Notes and Protocols for 3-Fluorohexane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct applications of 3-Fluorohexane in medicinal chemistry are not extensively documented in peer-reviewed literature, its structure as a simple monofluorinated alkane provides a valuable starting point for understanding the potential roles of such motifs in drug design. The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate various physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] These notes will explore the hypothetical applications of this compound as a fragment or building block in medicinal chemistry, supported by general principles of fluorination in drug discovery. We present speculative data and protocols to guide researchers in exploring the potential of simple fluoroalkanes in developing novel therapeutics.
Introduction: The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates can significantly alter their properties in beneficial ways.[1][2] The high electronegativity and small size of the fluorine atom can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.[3]
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and dipolar interactions with protein targets, potentially increasing binding affinity and potency.[4]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP), acidity/basicity (pKa), and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[5]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which may be advantageous for binding to a specific target.
Simple alkyl fluorides like this compound are not typically considered bioactive in themselves but can serve as valuable building blocks or fragments for the synthesis of more complex molecules.[6][7] They can also be used as tool compounds to probe the structure-activity relationships (SAR) of a lead compound.
Hypothetical Applications and Data
Given the lack of specific data for this compound, we present the following hypothetical applications and data to illustrate how its properties could be leveraged in a drug discovery program.
Application as a Fragment in Fragment-Based Drug Discovery (FBDD)
In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Hits are then elaborated into more potent leads. This compound could be considered as part of a fragment library to probe for hydrophobic pockets with potential for favorable fluorine interactions in a target protein.
Table 1: Hypothetical Fragment Screening Data for this compound against Target X
| Screening Technique | Result | Affinity (Kd) | Ligand Efficiency (LE) |
| Surface Plasmon Resonance (SPR) | Hit | 850 µM | 0.28 |
| Saturation Transfer Difference NMR (STD-NMR) | Hit | - | - |
| Thermal Shift Assay (TSA) | Hit | ΔTm = 1.2 °C | - |
Use as a Building Block for Lead Optimization
A common strategy in lead optimization is to replace a metabolically labile hydrogen atom with fluorine. If a lead compound contains a hexyl chain susceptible to oxidation, synthesizing an analog with a fluorine at the 3-position could block this metabolic pathway.
Table 2: Hypothetical Pharmacokinetic Data for a Lead Compound and its this compound Analog
| Compound | In Vitro Metabolic Stability (t1/2 in human liver microsomes) | In Vivo Half-Life (rat) | Oral Bioavailability (rat) |
| Lead Compound (with hexyl group) | 15 min | 1.2 h | 15% |
| Analog (with 3-fluorohexyl group) | 95 min | 6.8 h | 45% |
Experimental Protocols
The following are generalized, hypothetical protocols for experiments that could be performed to evaluate this compound or its derivatives in a medicinal chemistry context.
Protocol for Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To determine if this compound binds to a target protein and to measure its binding affinity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in running buffer (e.g., from 1 mM down to 1 µM).
-
Inject the this compound solutions over the sensor surface at a constant flow rate.
-
Record the binding response at each concentration.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (Kd).
Diagram 1: General Workflow for SPR-based Fragment Screening
Caption: A generalized workflow for determining the binding affinity of a fragment using SPR.
Protocol for In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of a lead compound with its 3-fluorohexyl analog.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds (lead compound and 3-fluorohexyl analog)
-
LC-MS/MS system
Procedure:
-
Pre-incubate HLM in phosphate buffer at 37°C.
-
Add the test compound (at a final concentration of 1 µM) to the microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural log of the percentage of remaining parent compound versus time and determine the half-life (t1/2) from the slope of the line.
Diagram 2: Workflow for In Vitro Metabolic Stability Assay
Caption: A schematic of the key steps in an in vitro metabolic stability assay.
Conclusion
While this compound itself is not a known therapeutic agent, its simple structure provides a useful model for considering the strategic use of monofluorinated alkyl chains in drug design. The hypothetical data and protocols presented here are intended to serve as a guide for researchers interested in exploring the potential of such motifs. The principles of using fluorine to enhance metabolic stability and modulate physicochemical properties are well-established, and the application of these principles to novel scaffolds remains a fruitful area of research in medicinal chemistry. Future work could involve the synthesis and evaluation of more complex molecules incorporating the 3-fluorohexyl moiety to validate these hypothetical applications.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Building Blocks [sigmaaldrich.com]
Application Note: A Detailed Experimental Setup for Studying the Reaction Kinetics of 3-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of reaction kinetics is fundamental to understanding and optimizing chemical processes. For halogenated hydrocarbons such as 3-Fluorohexane, a detailed kinetic analysis provides crucial insights into reaction mechanisms, transition states, and the factors influencing product distribution. This information is particularly valuable in the pharmaceutical and agrochemical industries, where the targeted synthesis of molecules with specific stereochemistry is paramount. This compound, as a secondary fluoroalkane, can undergo competing nucleophilic substitution (S(_N)2) and elimination (E2) reactions. The prevalence of each pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature. This application note provides a comprehensive experimental protocol for investigating the reaction kinetics of this compound, focusing on the use of gas chromatography (GC) for monitoring reaction progress.
Competing Reaction Pathways: S(_N)2 vs. E2
Secondary alkyl halides like this compound can react via two primary mechanisms when treated with a nucleophile/base. The S(_N)2 (Substitution, Nucleophilic, Bimolecular) pathway involves a backside attack of the nucleophile on the carbon atom bearing the fluorine, leading to an inversion of stereochemistry. The E2 (Elimination, Bimolecular) pathway involves the abstraction of a proton from a carbon atom adjacent to the carbon-fluorine bond, resulting in the formation of an alkene. The competition between these two pathways is a key area of investigation in organic chemistry.
Experimental Protocol: Kinetic Analysis using Gas Chromatography
This protocol outlines a method for determining the rate constants and activation parameters for the reaction of this compound with a given nucleophile/base. Gas chromatography with flame ionization detection (GC-FID) is a robust and sensitive technique for monitoring the concentrations of volatile organic compounds over time.[1]
Materials:
-
This compound (≥98% purity)
-
Selected Nucleophile/Base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol (B145695), dimethyl sulfoxide)
-
Internal standard (e.g., nonane, decane)
-
Quenching solution (e.g., dilute aqueous acid)
-
Anhydrous sodium sulfate (B86663)
Equipment:
-
Gas chromatograph with FID and a suitable capillary column (e.g., DB-1, HP-PLOT Q)[2]
-
Thermostatted reaction vessel (e.g., jacketed reactor with a circulating water bath)
-
Magnetic stirrer and stir bar
-
Syringes for sampling
-
Vials for sample quenching and analysis
-
Data acquisition system
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve the nucleophile/base in the anhydrous solvent to the desired concentration. Allow the solution to reach thermal equilibrium at the target reaction temperature.
-
Initiation of Reaction: Inject a known amount of this compound into the reaction vessel with vigorous stirring to initiate the reaction. Start the data acquisition timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution and the internal standard.
-
Sample Preparation for GC Analysis: Add a drying agent like anhydrous sodium sulfate to the quenched sample to remove any water.
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The GC conditions should be optimized to achieve good separation of this compound, the reaction products, and the internal standard.[3][4]
-
Data Collection: Record the peak areas of this compound and the internal standard at each time point.
-
Kinetic Analysis: The concentration of this compound at each time point can be determined relative to the constant concentration of the internal standard. Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the pseudo-first-order rate constant (k') if the nucleophile/base is in large excess. The second-order rate constant (k) can be obtained by dividing k' by the concentration of the nucleophile/base.
-
Determination of Activation Parameters: Repeat the experiment at several different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the kinetic analysis of the this compound reaction.
Data Presentation
Due to the limited availability of specific kinetic data for this compound, the following table presents representative data for the competing S(_N)2 and E2 reactions of a secondary alkyl bromide (2-bromobutane) with a strong nucleophile/base (ethoxide in ethanol). This data is intended to be illustrative of the types of results that can be obtained from the described experimental protocol. The ratio of S(_N)2 to E2 products is highly dependent on the specific substrate, nucleophile, solvent, and temperature.
| Reaction Parameter | S(_N)2 Reaction (Substitution) | E2 Reaction (Elimination) |
| Reactants | 2-Bromobutane (B33332) + NaOEt | 2-Bromobutane + NaOEt |
| Solvent | Ethanol | Ethanol |
| Temperature (°C) | 55 | 55 |
| Second-Order Rate Constant (k, L mol⁻¹ s⁻¹) | 1.5 x 10⁻⁵ | 8.5 x 10⁻⁵ |
| Activation Energy (Ea, kJ/mol) | ~85 | ~95 |
| Major Product | 2-Ethoxybutane | 2-Butene (Zaitsev's rule) |
*Note: The kinetic data presented are approximate values for the reaction of 2-bromobutane with sodium ethoxide in ethanol and are for illustrative purposes. Actual experimental values for this compound will vary.
Conclusion
This application note provides a detailed experimental framework for the kinetic analysis of reactions involving this compound. By employing gas chromatography, researchers can effectively monitor the reaction progress and determine key kinetic parameters. Understanding the competition between S(_N)2 and E2 pathways is essential for controlling the outcome of reactions involving secondary fluoroalkanes. The protocol described herein can be adapted for various nucleophiles, bases, and solvent systems, making it a versatile tool for researchers in organic synthesis and drug development. The insights gained from such studies are invaluable for the rational design of synthetic routes to complex molecules.
References
Application Note: 3-Fluorohexane as a Reference Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise and regulated environment of pharmaceutical research and drug development, the accuracy and reliability of analytical methods are paramount. Gas chromatography (GC) is a cornerstone technique for the separation and quantification of volatile and semi-volatile compounds. The use of reference standards is critical in ensuring the validity of GC analyses by providing a benchmark for the identification and quantification of target analytes.
This document outlines the application of 3-Fluorohexane as a hypothetical reference standard in gas chromatography. While specific established protocols for this compound are not widely documented, this application note provides a comprehensive framework and a detailed hypothetical protocol for its use. This compound, a volatile halogenated alkane, possesses properties that make it a suitable candidate for a reference or internal standard in the analysis of various analytes, particularly in complex matrices.
Principle of a Reference Standard in GC
A reference standard is a highly purified compound used as a measurement base in an analytical procedure. In gas chromatography, its primary roles are:
-
Qualitative Analysis: To confirm the identity of an analyte by comparing retention times. The retention time is the time it takes for a compound to travel through the GC column. Under identical chromatographic conditions, a specific compound will have a reproducible retention time.
-
Quantitative Analysis: To determine the concentration of an analyte in a sample. This is achieved by creating a calibration curve from known concentrations of the reference standard and comparing the peak area or height of the analyte in the sample to this curve.
When used as an internal standard, a known amount of the standard is added to all samples, calibrators, and blanks. The ratio of the analyte's response to the internal standard's response is then used for quantification, which helps to correct for variations in injection volume and other potential experimental errors.
Experimental Workflow for Using a Reference Standard
The general workflow for utilizing a reference standard in a GC analysis involves several key stages, from initial method development to routine sample analysis.
Caption: A generalized workflow for gas chromatography analysis using a reference standard.
Hypothetical Protocol: Quantification of a Volatile Analyte using this compound as an Internal Standard
This protocol describes a hypothetical method for the quantification of a volatile analyte in a non-polar solvent matrix using gas chromatography with flame ionization detection (GC-FID), employing this compound as an internal standard.
Materials and Reagents
-
Analyte of Interest: (e.g., a volatile pharmaceutical intermediate)
-
Internal Standard: this compound (GC grade, >99% purity)
-
Solvent: Hexane (B92381) (GC grade)
-
Carrier Gas: Helium or Nitrogen (high purity)
-
Gases for FID: Hydrogen and Air (high purity)
-
Vials: 2 mL amber glass vials with PTFE/silicone septa
Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: A non-polar column, such as an Agilent J&W DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data System: Chromatography data acquisition and processing software.
Preparation of Standards
3.1. Internal Standard Stock Solution (IS Stock)
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane. This results in a concentration of approximately 1 mg/mL.
3.2. Analyte Stock Solution (Analyte Stock)
-
Accurately weigh approximately 100 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane. This results in a concentration of approximately 1 mg/mL.
3.3. Calibration Standards
-
Prepare a series of calibration standards by diluting the Analyte Stock solution with hexane to achieve a range of concentrations that bracket the expected sample concentration.
-
To each calibration standard, add a fixed amount of the IS Stock solution. For example, add 100 µL of the IS Stock to each 1 mL of the final calibration standard volume.
| Calibration Level | Analyte Stock Volume (µL) | IS Stock Volume (µL) | Final Volume with Hexane (mL) | Approximate Analyte Conc. (µg/mL) |
| 1 | 10 | 100 | 1 | 10 |
| 2 | 50 | 100 | 1 | 50 |
| 3 | 100 | 100 | 1 | 100 |
| 4 | 250 | 100 | 1 | 250 |
| 5 | 500 | 100 | 1 | 500 |
Sample Preparation
-
Accurately weigh or measure the sample containing the analyte.
-
Dissolve or dilute the sample in a known volume of hexane.
-
Add the same fixed amount of the IS Stock solution as used for the calibration standards (e.g., 100 µL per 1 mL of final sample volume).
-
Vortex the sample to ensure homogeneity.
GC-FID Operating Conditions
| Parameter | Setting |
| Injector | |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Column Oven | |
| Initial Temperature | 50 °C |
| Initial Hold Time | 2 minutes |
| Temperature Ramp | 10 °C/min to 200 °C |
| Final Hold Time | 5 minutes |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector (FID) | |
| Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Analysis
6.1. Peak Identification and Integration
-
Identify the peaks corresponding to the analyte and this compound based on their retention times, established by injecting individual standards.
-
Integrate the peak areas for both the analyte and the internal standard in all chromatograms (calibration standards and samples).
6.2. Calibration Curve Construction
-
For each calibration level, calculate the Response Factor (RF) using the following formula:
-
RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)
-
-
Alternatively, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (y-axis) against the concentration of the analyte (x-axis).
-
Perform a linear regression on the calibration curve and determine the coefficient of determination (R²), which should ideally be ≥ 0.995.
6.3. Quantification of Analyte in Samples
-
Calculate the peak area ratio of the analyte to the internal standard in the sample chromatogram.
-
Using the calibration curve, determine the concentration of the analyte in the prepared sample.
-
Account for the initial sample weight or volume and any dilution factors to calculate the final concentration of the analyte in the original sample.
Signaling Pathway of a GC-FID System
The following diagram illustrates the logical flow of a sample through a gas chromatograph with a flame ionization detector.
Caption: Logical flow of a sample through a GC-FID system.
Conclusion
This compound serves as a viable, hypothetical reference or internal standard for gas chromatographic analysis due to its volatility and chemical properties. The successful implementation of a GC method using this compound relies on a systematic approach to method development, validation, and consistent execution of the established protocol. The detailed framework provided in this application note offers a solid foundation for researchers and scientists to develop robust and reliable analytical methods for the quantification of volatile compounds in various matrices within the drug development landscape.
Application Notes and Protocols for the Derivatization of 3-Fluorohexane in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential synthetic routes for the derivatization of 3-fluorohexane. Given the inherent stability of the C-F bond, direct functionalization can be challenging. Therefore, these notes explore both direct derivatization pathways and indirect methods involving elimination to an alkene intermediate, followed by subsequent functionalization. The protocols provided are based on established methodologies for analogous secondary alkyl halides and fluoroalkanes, offering a strategic guide for reaction design and optimization.
Overview of Derivatization Strategies
The derivatization of this compound can be approached through several key synthetic strategies:
-
Nucleophilic Substitution: Direct displacement of the fluorine atom by a nucleophile. This is often challenging due to the high bond energy of the C-F bond.[1]
-
Elimination (Dehydrofluorination): Removal of hydrogen fluoride (B91410) (HF) to form a mixture of hexene isomers. This is a common pathway for hindered or strongly basic conditions and provides a versatile intermediate for further synthesis.[2][3]
-
C-H Functionalization: Direct activation and functionalization of a C-H bond. While a powerful and modern technique, its application to simple alkanes like this compound is still an area of active research.[4][5]
This document will focus on the more established methods of elimination followed by functionalization, and discuss the potential for nucleophilic substitution.
Dehydrofluorination of this compound to Hexene Isomers
Elimination of HF from this compound is a primary route to introduce functionality. The reaction typically proceeds via an E2 mechanism in the presence of a strong, non-nucleophilic base. Due to the presence of hydrogens on both adjacent carbons (C2 and C4), a mixture of hexene isomers is expected. The major product can often be controlled by the choice of base (Zaitsev vs. Hofmann elimination), although for fluorine, the Hofmann product (less substituted alkene) can be significant.[6]
Experimental Protocol: Dehydrofluorination of this compound
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add a suitable solvent such as tetrahydrofuran (B95107) (THF) or tert-butanol. Add a strong base (e.g., potassium tert-butoxide, 1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the organic phase with a suitable solvent (e.g., diethyl ether).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of hexene isomers can be used directly or purified by fractional distillation.
Table 1: Expected Products and Conditions for Dehydrofluorination
| Product(s) | Reagents and Conditions | Expected Major Product | Notes |
| Hex-2-ene and Hex-3-ene | Potassium tert-butoxide in THF, reflux | Hex-2-ene (Zaitsev) | The ratio of isomers will depend on the steric bulk of the base. |
| Hex-2-ene and Hex-3-ene | Sodium ethoxide in ethanol, reflux | Hex-2-ene (Zaitsev) | A classic strong base for elimination reactions. |
Logical Workflow for Dehydrofluorination
Caption: Dehydrofluorination of this compound to form hexene isomers.
Functionalization of Hexene Intermediates
The resulting mixture of hex-2-ene and hex-3-ene can be used in a variety of classical alkene addition reactions to introduce diverse functional groups.
Synthesis of Hexan-3-ol (via Hydroboration-Oxidation)
This two-step procedure allows for the anti-Markovnikov addition of water across the double bond, which would predominantly yield hexan-3-ol from hex-2-ene.
Experimental Protocol: Hydroboration-Oxidation of Hexene
-
Hydroboration: To a solution of the hexene mixture (1.0 eq) in anhydrous THF at 0 °C, add borane-THF complex (BH3·THF, 1.0 M solution in THF, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Oxidation: Cool the reaction back to 0 °C and slowly add aqueous sodium hydroxide (B78521) (3 M), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Work-up and Purification: Stir the mixture at room temperature for 1 hour, then extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by distillation or column chromatography.
Synthesis of 3-Bromohexane (B146008) (via Hydrobromination)
The addition of HBr across the double bond will follow Markovnikov's rule, leading to the formation of 3-bromohexane from hex-2-ene.
Experimental Protocol: Hydrobromination of Hexene
-
Reaction Setup: Dissolve the hexene mixture (1.0 eq) in a suitable solvent like dichloromethane (B109758) or acetic acid.
-
HBr Addition: Bubble HBr gas through the solution or add a solution of HBr in acetic acid at 0 °C.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution and then with water.
-
Purification: Dry the organic layer and remove the solvent under reduced pressure to yield the crude 3-bromohexane, which can be purified by distillation.
Direct Nucleophilic Substitution of this compound
While challenging, direct S_N2 substitution of the fluoride is possible under specific conditions, often requiring harsh reaction conditions or specialized catalysts. The reactivity is significantly lower than for other haloalkanes.[1] Secondary alkyl fluorides can undergo both S_N1 and S_N2 reactions, with the mechanism being highly dependent on the nucleophile, solvent, and leaving group ability.[7]
Synthesis of 3-Cyanohexane
The cyanation of unactivated secondary alkyl chlorides has been achieved using copper or nickel catalysis, suggesting a potential route for this compound, although likely requiring more forcing conditions.[8][9][10][11][12]
Proposed Protocol: Cyanation of this compound
-
Reaction Setup: In a glovebox, combine this compound (1.0 eq), a cyanide source (e.g., Zn(CN)₂, 1.5 eq), a nickel catalyst (e.g., NiCl₂·6H₂O, 10 mol%), a ligand (e.g., Xantphos, 12 mol%), and additives like DMAP and n-Bu₄NCl in a sealed tube.[11][12]
-
Solvent and Reaction Conditions: Add anhydrous acetonitrile (B52724) as the solvent. Seal the tube and heat the reaction mixture at a high temperature (e.g., 100-150 °C).
-
Monitoring and Work-up: Monitor the reaction by GC-MS. After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Table 2: Potential Nucleophilic Substitution Reactions
| Target Product | Nucleophile | Proposed Conditions | Potential Challenges |
| 3-Azidohexane | Sodium azide | DMF, high temperature | Low reactivity of C-F bond, competing elimination. |
| 3-Hexanethiol | Sodium hydrosulfide | Ethanol, reflux | Competing elimination, oxidation of thiol. |
| Ethyl 3-hexyl ether | Sodium ethoxide | Ethanol, reflux | Strong base will favor elimination.[13] |
Reaction Pathway for Derivatization
Caption: Competing pathways for the derivatization of this compound.
Grignard Reagent Formation
The direct formation of a Grignard reagent from this compound is generally not feasible due to the inertness of the C-F bond.[14][15] Alternative organometallic reagents might be accessible through indirect routes, for example, by first converting the fluoroalkane to a more reactive haloalkane.
Safety Considerations
-
This compound: Handle in a well-ventilated fume hood. It is a flammable liquid.
-
Strong Bases: Potassium tert-butoxide and sodium hydride are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE).
-
Cyanide Salts: Zinc cyanide is highly toxic. Handle with extreme caution in a fume hood and have a cyanide poisoning antidote kit readily available.
-
Borane-THF Complex: Pyrophoric and reacts with water. Handle under an inert atmosphere.
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.
These protocols and notes are intended as a starting point for the development of specific synthetic procedures. Optimization of reaction conditions will be necessary to achieve desired yields and selectivities. Careful monitoring of reactions and characterization of products are essential for successful derivatization of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. siue.edu [siue.edu]
- 3. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyanation of Unactivated Secondary Alkyl Halides - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Synthesis of 3-Fluorohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making organofluorine compounds highly valuable in the pharmaceutical and agrochemical industries. The selective synthesis of these compounds, however, presents a considerable challenge. Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods, often providing high regio- and stereoselectivity under mild reaction conditions. This document outlines two potential biocatalytic strategies for the synthesis of 3-fluorohexane, a chiral fluoroalkane. The protocols provided are based on established enzymatic reactions that have been successfully applied to similar substrates.
Two primary biocatalytic routes are explored:
-
A Chemoenzymatic Approach Using Cytochrome P450 Monooxygenase: This two-step method involves the regioselective hydroxylation of hexane (B92381) to 3-hexanol (B165604), followed by a chemical deoxofluorination step.
-
Kinetic Resolution Using Halohydrin Dehalogenase: This method utilizes the enantioselective ring-opening of a racemic epoxide precursor with a fluoride (B91410) nucleophile, catalyzed by a halohydrin dehalogenase.
These notes provide detailed experimental protocols, data presentation in tabular format for clarity, and workflow diagrams to guide researchers in the biocatalytic synthesis of this compound.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the key enzymatic steps in the synthesis of this compound. These values are based on literature precedents for similar enzymatic transformations.[1][2][3]
Table 1: Performance of Engineered Cytochrome P450 Variants in the Hydroxylation of Hexane to 3-Hexanol
| Enzyme Variant | Substrate Conc. (mM) | Product Conc. (mM) | Conversion (%) | Regioselectivity for 3-hexanol (%) |
| P450BM3 Variant A | 50 | 35 | 70 | 85 |
| P450BM3 Variant B | 50 | 42 | 84 | 92 |
| P450BM3 Variant C | 50 | 28 | 56 | 78 |
Table 2: Enantioselective Ring-Opening of Rac-1,2-epoxyhexane with Fluoride Catalyzed by Halohydrin Dehalogenase (HHDH) Variants
| Enzyme Variant | Substrate Conc. (mM) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of (S)-3-fluorohexane (%) | E-value |
| HheC-W249P | 20 | 24 | 48 | >99 | >200 |
| HHDH Variant X | 20 | 24 | 45 | 95 | 150 |
| HHDH Variant Y | 20 | 18 | 50 | 92 | 120 |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound via P450-mediated Hydroxylation
This protocol is divided into two main stages: the enzymatic hydroxylation of hexane and the subsequent chemical fluorination of the resulting 3-hexanol.
A. Enzymatic Hydroxylation of Hexane
-
Enzyme and Cofactor Preparation:
-
Prepare cell-free extract of E. coli expressing the desired P450BM3 variant.
-
Prepare a solution of the NADPH regeneration system consisting of glucose-6-phosphate dehydrogenase, glucose-6-phosphate, and NADP⁺ in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
-
Reaction Setup:
-
In a 50 mL reaction vessel, combine 20 mL of the buffer, the P450 cell-free extract (to a final concentration of 1 µM), and the NADPH regeneration system components (1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Add hexane to a final concentration of 50 mM.
-
Seal the vessel and incubate at 30°C with vigorous shaking (200 rpm) for 24 hours.
-
-
Product Extraction and Analysis:
-
Quench the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase and analyze by gas chromatography (GC) to determine the conversion and regioselectivity.
-
B. Deoxofluorination of 3-Hexanol
-
Reaction Setup:
-
Dry the extracted 3-hexanol and dissolve it in anhydrous dichloromethane (B109758) (DCM).
-
In a fume hood, add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) dropwise to the cooled (0°C) solution of 3-hexanol.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
-
Protocol 2: Kinetic Resolution of Rac-1,2-epoxyhexane using Halohydrin Dehalogenase
This protocol describes the enzymatic synthesis of enantiomerically enriched (S)-3-fluorohexane.
-
Enzyme Preparation:
-
Prepare a purified solution of the HheC-W249P variant in Tris-SO₄ buffer (0.5 M, pH 7.0).
-
-
Reaction Setup:
-
In a 50 mL reaction vessel, dissolve rac-1,2-epoxyhexane (100 mg, to a final concentration of 20 mM) in a mixture of DMSO (1.3 mL) and Tris-SO₄ buffer (14.7 mL).
-
Add potassium fluoride (KF) to a final concentration of 1 M.
-
Initiate the reaction by adding the purified HheC-W249P enzyme solution (e.g., 40 mg).
-
Incubate the reaction at room temperature with magnetic stirring (1000 rpm) for 24 hours.[2]
-
-
Product Extraction and Analysis:
-
Extract the reaction mixture three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product by chiral GC to determine the conversion and enantiomeric excess of this compound.
-
Mandatory Visualization
Caption: Chemoenzymatic synthesis of this compound.
Caption: Kinetic resolution for chiral this compound synthesis.
Caption: General experimental workflow for biocatalytic synthesis.
References
- 1. Chemo-enzymatic fluorination of unactivated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks: bottlenecks found and explained by applying a reaction engineering approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-Fluorohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Fluorohexane, primarily from its precursor, 3-hexanol (B165604). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from 3-hexanol?
A1: The most prevalent laboratory method for the synthesis of this compound from 3-hexanol is through nucleophilic fluorination using a fluorinating agent. Reagents such as (Diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are commonly employed to replace the hydroxyl group of the alcohol with a fluorine atom.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The major side reactions are elimination (dehydration) of 3-hexanol to form a mixture of hexene isomers (primarily 2-hexene (B8810679) and 3-hexene) and potential carbocation rearrangements leading to the formation of other structural isomers of fluorohexane. The reaction pathway, whether S(_N)1 or S(_N)2, significantly influences the product distribution.[1]
Q3: How can I minimize the formation of elimination byproducts?
A3: Minimizing elimination byproducts can be achieved by carefully controlling the reaction temperature, using a non-basic fluorinating reagent, and selecting an appropriate solvent. Lower reaction temperatures generally favor the substitution reaction over elimination. Some modern fluorinating reagents are designed to suppress elimination.[2]
Q4: Is there a risk of carbocation rearrangements during the reaction?
A4: Yes, if the reaction proceeds through an S(_N)1 mechanism, a secondary carbocation is formed at the C3 position of the hexane (B92381) chain. This carbocation can potentially undergo a hydride shift to form a more stable secondary carbocation, which could lead to the formation of 2-fluorohexane (B1252246) as a minor byproduct. The extent of rearrangement is dependent on the reaction conditions and the stability of the carbocation intermediate.[1][3]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the fluorinating agent. - Predominance of elimination side reactions. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature. For DAST, reactions are often carried out at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature. - Use a fresh, high-quality fluorinating agent. DAST is sensitive to moisture and heat. - Employ reaction conditions that favor substitution over elimination (e.g., lower temperature, aprotic solvent). |
| High percentage of hexene isomers in the product mixture | - Reaction temperature is too high, favoring elimination. - Use of a basic fluorinating reagent or presence of a base. | - Maintain a low reaction temperature throughout the addition of the fluorinating agent and the initial phase of the reaction. - Ensure the reaction is performed under anhydrous and aprotic conditions. |
| Presence of unexpected fluorohexane isomers (e.g., 2-fluorohexane) | - Carbocation rearrangement via an S(_N)1 pathway. | - Employ reaction conditions that favor an S(_N)2 mechanism, such as using a less polar solvent and a fluorinating agent that promotes inversion of configuration.[1] |
| Difficulty in purifying this compound from byproducts | - Similar boiling points of this compound and hexene isomers. | - Utilize fractional distillation for separation. - Employ column chromatography with a non-polar eluent system. - Characterize the product mixture using GC-MS and NMR to confirm the identity and purity of the fractions. |
Experimental Protocols
Synthesis of this compound from 3-Hexanol using DAST
This protocol is a general guideline and may require optimization based on laboratory conditions and desired product purity.
Materials:
-
3-hexanol
-
(Diethylamino)sulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hexanol in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 to 1.5 equivalents) to the stirred solution via the dropping funnel.
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for a specified time (e.g., 1 hour) and then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cautiously quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Visualizations
Reaction Pathways in the Synthesis of this compound
References
Technical Support Center: Optimizing Nucleophilic Fluorination of Hexane
Welcome to the technical support center for the nucleophilic fluorination of hexane (B92381). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this challenging transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the nucleophilic fluorination of an unactivated alkane like hexane so challenging?
A1: The nucleophilic fluorination of hexane faces several significant hurdles. The C(sp³)–H bonds in hexane are strong and non-polar, making them inherently unreactive. Additionally, the fluoride (B91410) anion (F⁻) is a small, highly electronegative ion with a high charge density, which makes it a poor nucleophile in many solvents due to strong solvation. It also exhibits strong basicity, which can lead to competing elimination reactions.[1][2][3]
Q2: What are the most common nucleophilic fluoride sources for this type of reaction?
A2: Common nucleophilic fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as silver fluoride (AgF).[4][5][6] Tetrabutylammonium (B224687) fluoride (TBAF) is also frequently used, although its high basicity can promote side reactions.[2] Often, these reagents are used in combination with additives or phase-transfer catalysts to improve their solubility and reactivity.[4][7]
Q3: What types of catalysts are effective for the C-H fluorination of alkanes?
A3: For the fluorination of unactivated aliphatic C-H bonds, manganese-based catalysts, such as manganese porphyrin and manganese salen complexes, have shown promise.[5][8] These catalysts can facilitate the activation of the C-H bond, enabling the subsequent fluorination.[5] While palladium catalysts are used for C-H fluorination, they are typically more effective for activated positions like benzylic or allylic C-H bonds.[1][9]
Q4: How can I improve the selectivity of the fluorination reaction on the hexane chain?
A4: Achieving high regioselectivity in the fluorination of hexane is a significant challenge. The use of directing groups is a common strategy for selective C-H functionalization, but this is not applicable to unsubstituted hexane.[8] Catalyst design plays a crucial role; for instance, manganese porphyrin systems have demonstrated some regioselectivity in the fluorination of other alkanes.[8] Reaction conditions, such as solvent and temperature, can also influence the selectivity.
Q5: What are the primary side reactions to be aware of?
A5: The most common side reaction is elimination (E2), leading to the formation of hexenes, particularly when using highly basic fluoride sources in polar aprotic solvents.[2] Other potential side reactions include over-fluorination, leading to di- or poly-fluorinated products, and skeletal rearrangements of reactive intermediates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive C-H Bond: The C(sp³)-H bond in hexane is very strong and difficult to activate. 2. Poor Fluoride Nucleophilicity: The fluoride source may not be sufficiently reactive. 3. Catalyst Inactivity: The chosen catalyst may not be effective or may have decomposed. 4. Presence of Water: Trace amounts of water can deactivate the fluoride source through strong hydrogen bonding. | 1. Increase Reaction Temperature: Carefully increase the temperature to provide more energy for C-H activation. 2. Use a More Reactive Fluoride Source: Consider using a combination of fluoride sources, such as AgF with a tetralkylammonium fluoride.[5] 3. Optimize Catalyst System: If using a manganese catalyst, ensure the correct oxidant is used.[8] Consider screening different manganese salen or porphyrin catalysts.[5] 4. Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Poor Selectivity (Mixture of Isomers) | 1. Similar Reactivity of C-H Bonds: The primary and secondary C-H bonds in hexane have similar bond dissociation energies. 2. Radical Mechanism: If the reaction proceeds through a radical intermediate, selectivity can be low. | 1. Modify the Catalyst: The steric and electronic properties of the catalyst can influence regioselectivity. Experiment with different ligands on the metal center. 2. Lower the Reaction Temperature: This may favor the reaction at the most reactive C-H bond, although it could also decrease the overall yield. 3. Change the Solvent: The solvent can influence the transition state and therefore the selectivity. |
| Formation of Elimination Products (Hexenes) | 1. High Basicity of Fluoride Source: Reagents like TBAF are highly basic and can promote E2 elimination.[2] 2. High Reaction Temperature: Higher temperatures can favor elimination over substitution. | 1. Use a Less Basic Fluoride Source: Consider using AgF or KF with a crown ether to enhance nucleophilicity without significantly increasing basicity.[10] 2. Add a Proton Source: Adding a hindered alcohol can help to temper the basicity of the fluoride ion.[2] 3. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. |
| Formation of Polyfluorinated Products | 1. Excess Fluorinating Agent: Using a large excess of the fluoride source can lead to multiple fluorinations. 2. High Reactivity of Monofluorinated Product: In some cases, the initial product may be more reactive than the starting material. | 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the fluorinating agent relative to the substrate. 2. Shorten Reaction Time: Monitor the reaction progress and stop it once a significant amount of the desired monofluorinated product has formed. |
Data Presentation
Table 1: Comparison of Common Nucleophilic Fluoride Sources
| Fluoride Source | Common Form | Advantages | Disadvantages |
| Potassium Fluoride (KF) | Anhydrous solid | Inexpensive, commercially available.[6] | Low solubility in organic solvents, requires phase-transfer catalysts (e.g., crown ethers).[7][10] |
| Cesium Fluoride (CsF) | Anhydrous solid | More soluble and reactive than KF.[6] | More expensive than KF, hygroscopic. |
| Silver Fluoride (AgF) | Solid | Can act as both a fluoride source and a catalyst component.[5][9] | Light-sensitive, relatively expensive. |
| Tetrabutylammonium Fluoride (TBAF) | Solution in THF or solid hydrate | Soluble in organic solvents.[4] | Highly basic, often leads to elimination side products.[2] The anhydrous form is highly reactive but unstable.[4] |
| Triethylamine Trihydrofluoride (Et₃N·3HF) | Liquid | Easy to handle source of fluoride.[8] | Can be corrosive. |
Table 2: Typical Reaction Parameters for Manganese-Catalyzed C-H Fluorination
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 1-10 mol% | Higher loadings may be necessary for unactivated substrates. |
| Fluoride Source | AgF, TBAF, or a combination[5] | Typically used in excess (1.5 - 3 equivalents). |
| Oxidant | Iodosylbenzene (PhIO) | Required for the catalytic cycle of some manganese systems.[8] |
| Solvent | Acetonitrile (B52724), Dichloromethane | Polar aprotic solvents are generally preferred.[5] |
| Temperature | 25 - 80 °C | Optimization is required to balance reactivity and selectivity. |
| Reaction Time | 12 - 48 hours | C-H fluorination is often a slow process. |
Experimental Protocols
Protocol: General Procedure for Manganese-Catalyzed Nucleophilic Fluorination of Hexane
This is a representative protocol based on literature for aliphatic C-H fluorination and should be optimized for hexane.
-
Preparation: In a glovebox, add the manganese catalyst (e.g., Mn(TMP)Cl, 5 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the fluoride sources, for example, a combination of silver fluoride (AgF, 1.5 equivalents) and tetrabutylammonium fluoride (TBAF, 1.5 equivalents).[5]
-
Solvent and Substrate: Add anhydrous acetonitrile as the solvent, followed by the addition of hexane (1.0 equivalent).
-
Oxidant: If required by the catalyst system, add the oxidant (e.g., iodosylbenzene, 1.2 equivalents) portion-wise over a set period.[8]
-
Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for 24-48 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute with an organic solvent (e.g., diethyl ether) and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationships for addressing common side reactions.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic C(sp 3 )–F bond formation: recent achievements and pertaining challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02067B [pubs.rsc.org]
- 4. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 5. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Byproduct identification and removal in 3-Fluorohexane preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from 3-hexanol (B165604) using diethylaminosulfur trifluoride (DAST)?
A1: The primary byproducts are a mixture of hexene isomers, including hex-1-ene, cis/trans-hex-2-ene, and cis/trans-hex-3-ene. These are formed via an E1 elimination pathway, which competes with the desired SN2 substitution reaction. The reaction involves the dehydration of 3-hexanol to form a carbocation, which can then be attacked by the fluoride (B91410) ion to yield this compound or undergo elimination to produce hexenes.
Q2: How can I detect the presence of these alkene byproducts in my crude this compound product?
A2: Several methods can be used for detection:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method for separating and identifying the individual hexene isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for vinylic protons (C=C-H) in the range of 4.5-6.5 ppm, which are absent in pure this compound.
-
¹⁹F NMR can confirm the presence of this compound with a characteristic chemical shift, typically in the range of -180 to -220 ppm (referenced to CFCl₃).[1] While the alkene byproducts are not directly observed in ¹⁹F NMR, the presence of the main product is confirmed.
-
-
Bromine Water Test: This is a quick and simple qualitative test. The orange-brown color of bromine water will disappear upon reaction with the alkene byproducts.[2][3][4]
Q3: What purification methods are effective for removing hexene byproducts from this compound?
A3: A combination of methods is often most effective:
-
Fractional Distillation: This is the primary method for separating this compound from the lower-boiling hexene isomers. Careful control of the distillation column temperature is crucial for good separation.
-
Chemical Treatment: Washing the crude product with an oxidizing agent like potassium permanganate (B83412) (KMnO₄) solution can selectively react with the alkene byproducts, converting them into more polar diols, which are easily separated by extraction.[5][6]
-
Extractive Distillation: This technique can be employed to enhance the separation of close-boiling point mixtures by introducing a solvent that alters the relative volatility of the components.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of this compound and high percentage of alkene byproducts. | Reaction temperature is too high, favoring elimination over substitution. | Perform the reaction at a lower temperature. For DAST fluorination, temperatures between -78°C to 0°C are recommended.[9] |
| The substrate (3-hexanol) is sterically hindered, making SN2 reaction slower and allowing E1 to compete more effectively. | While the structure of 3-hexanol is fixed, ensuring a slow, controlled addition of the fluorinating agent at low temperature can help maximize the substitution pathway. | |
| Incomplete reaction; starting material (3-hexanol) remains. | Insufficient amount of fluorinating agent (e.g., DAST). | Use a slight excess (1.1 to 1.5 equivalents) of the fluorinating agent. |
| Reaction time is too short. | Monitor the reaction by TLC or GC-MS and ensure it has gone to completion before workup. | |
| Product is contaminated with a significant amount of colored impurities after workup. | The reaction mixture was not properly quenched, leading to side reactions. | Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic species. |
| The product has started to decompose during distillation. | Use vacuum distillation to lower the boiling point and prevent thermal decomposition. | |
| Difficulty in separating this compound from hexene isomers by distillation. | The boiling points of the components are very close. | Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Consider using extractive distillation with a suitable solvent. |
| An azeotrope may be forming between the product and byproducts. | Investigate the possibility of azeotrope formation and consider azeotropic distillation with an appropriate entrainer. |
Data Presentation
The following table summarizes a representative distribution of products from the fluorination of 3-hexanol with DAST, leading to the formation of this compound and hexene byproducts. The exact percentages can vary based on reaction conditions.
| Compound | Structure | Typical Yield (%) | Boiling Point (°C) |
| This compound | CH₃CH₂CH(F)CH₂CH₂CH₃ | 70 - 85 | ~93 |
| Hex-1-ene | CH₂=CHCH₂CH₂CH₂CH₃ | 5 - 15 | 63 |
| Hex-2-ene (cis/trans) | CH₃CH=CHCH₂CH₂CH₃ | 5 - 10 | 68 (trans), 69 (cis) |
| Hex-3-ene (cis/trans) | CH₃CH₂CH=CHCH₂CH₃ | < 5 | 67 (trans), 66 (cis) |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Hexanol using DAST
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hexanol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78°C.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Identification of Alkene Byproducts using the Bromine Water Test
-
Sample Preparation: Dissolve a small amount (a few drops) of the crude this compound product in a suitable solvent like dichloromethane or carbon tetrachloride in a test tube.
-
Addition of Bromine Water: Add a few drops of bromine water (a solution of bromine in water, typically orange-brown) to the test tube.[2][10]
-
Observation: Shake the test tube and observe any color change.
-
Interpretation:
Protocol 3: Removal of Alkene Byproducts by Potassium Permanganate Oxidation
-
Solution Preparation: Dissolve the crude this compound in a solvent that is inert to oxidation, such as hexane (B92381) or dichloromethane.
-
Washing: Transfer the solution to a separatory funnel and wash it with a dilute aqueous solution of potassium permanganate (KMnO₄). The purple color of the permanganate solution will turn brown (formation of MnO₂) as it reacts with the alkenes.[5][6]
-
Separation: Continue washing with fresh portions of the KMnO₄ solution until the purple color persists, indicating that all the alkenes have been oxidized.
-
Workup: Wash the organic layer with water, then with a saturated solution of sodium bisulfite (to remove any remaining MnO₂), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Final Purification: The resulting this compound can be further purified by fractional distillation.
Visualizations
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US5154802A - Separation of unsaturated hydrocarbons by extractive distillation - Google Patents [patents.google.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Dashboard - Library outages [teamdynamix.umich.edu]
Technical Support Center: Improving Regioselectivity of Hexane Fluorination
Welcome to the Technical Support Center for the regioselective fluorination of hexane (B92381). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the regioselective fluorination of hexane.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Insufficient light source intensity or incorrect wavelength: The photocatalyst may not be sufficiently activated. | - Ensure the light source is appropriate for the chosen photocatalyst. For many photocatalytic systems using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI), a blue LED is effective. - Check the manufacturer's specifications for the lamp and ensure it is functioning correctly. - Position the reaction vessel as close as possible to the light source to maximize photon flux. |
| Degradation of catalyst or reagents: Photocatalysts can degrade over time, and fluorinating agents can be sensitive to moisture and light. | - Use freshly opened or properly stored reagents. - Store photocatalysts and fluorinating agents in a cool, dark, and dry place. - Consider preparing fresh catalyst solutions before each reaction. | |
| Presence of oxygen: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. | - Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes prior to and during the reaction. - Use of freeze-pump-thaw cycles can also be effective for removing dissolved oxygen. | |
| Incorrect solvent: The solvent can significantly impact the reaction efficiency. | - Ensure the solvent is of high purity and anhydrous. - Acetonitrile (B52724) is a commonly used solvent for photocatalytic fluorinations. Ensure it is of appropriate grade. | |
| Poor Regioselectivity (Mixture of Isomers) | Non-selective fluorinating agent: Direct fluorination with elemental fluorine is highly reactive and non-selective. | - Employ modern electrophilic fluorinating reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in combination with a catalyst.[1] |
| Suboptimal catalyst: The choice of catalyst is crucial for directing the reaction to a specific C-H bond. | - For photocatalytic systems, the choice of photocatalyst (e.g., anthraquinone (B42736), decatungstate) can influence selectivity.[2][3] - Transition metal catalysts, such as manganese porphyrin complexes (e.g., Mn(TPFPP)Cl), have shown promise in directing fluorination to specific sites on alkanes.[4] | |
| Incorrect reaction conditions: Temperature, concentration, and reaction time can all affect regioselectivity. | - Optimize the reaction temperature. While many photocatalytic reactions are run at room temperature, slight variations can impact selectivity. - Adjust the concentration of the substrate, catalyst, and fluorinating agent. - Monitor the reaction over time to determine the optimal reaction time for the desired product, as over-reaction can lead to multiple fluorinations. | |
| Formation of Multiple Fluorinated Products | Over-fluorination: The desired monofluorinated product can undergo further fluorination. | - Use a stoichiometric amount or a slight excess of the fluorinating agent. - Monitor the reaction progress by GC-MS and stop the reaction once the desired product is maximized. - Lowering the reaction temperature may also help to control the rate of the second fluorination. |
| Reaction Stalls Before Completion | Catalyst deactivation: The photocatalyst may become inactive over the course of the reaction. | - If using a heterogeneous catalyst, ensure it is well-dispersed in the reaction mixture. - For homogeneous catalysts, consider adding a co-catalyst or additive that can help regenerate the active catalytic species. |
| Incomplete mixing: Inadequate stirring can lead to localized depletion of reactants. | - Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: Why is direct fluorination of hexane with elemental fluorine not a viable method for achieving regioselectivity?
A1: Direct fluorination of alkanes with elemental fluorine (F₂) is a highly exothermic and explosive reaction that is difficult to control.[5] It proceeds via a free-radical chain mechanism that is not selective, leading to a mixture of polyfluorinated products and fragmentation of the carbon skeleton.
Q2: What are the main strategies to improve the regioselectivity of hexane fluorination?
A2: The primary strategies involve the use of a catalyst to direct the fluorination to a specific C-H bond. Key approaches include:
-
Photocatalysis: This method uses a photocatalyst that, upon light absorption, initiates a selective hydrogen atom transfer from a specific position on the hexane molecule, which is then trapped by a fluorine source.[2][3][6][7]
-
Transition Metal Catalysis: Certain transition metal complexes, particularly those of manganese and iron, can activate specific C-H bonds towards fluorination.[4][8] The steric and electronic properties of the catalyst's ligands play a crucial role in determining the regioselectivity.
Reagents and Catalysts
Q3: What are the advantages of using Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) over other fluorinating agents?
A3: Selectfluor® and NFSI are electrophilic fluorinating agents that are crystalline, stable solids, making them easier and safer to handle than gaseous fluorine.[1] They are often used in catalytic systems to achieve high regioselectivity under mild reaction conditions.[1][2][3]
Q4: How does a photocatalyst like decatungstate or anthraquinone work in C-H fluorination?
A4: Upon irradiation with light of a suitable wavelength, the photocatalyst is excited to a highly reactive state. This excited state can then abstract a hydrogen atom from the alkane (hexane) to generate a carbon-centered radical. This radical then reacts with the fluorinating agent (e.g., NFSI) to form the C-F bond, and the photocatalyst is regenerated to complete the catalytic cycle.[2][3]
Q5: What is the role of manganese porphyrin complexes in regioselective fluorination?
A5: Manganese porphyrin complexes can catalyze the selective halogenation of C-H bonds.[4][8] The proposed mechanism involves the formation of a high-valent manganese-oxo species that performs the initial hydrogen atom abstraction. The steric hindrance of the porphyrin ligand can direct this abstraction to the less sterically hindered C-H bonds of the alkane, thereby controlling the regioselectivity.[4]
Experimental Setup and Analysis
Q6: What is a typical experimental setup for a photocatalytic fluorination of hexane?
A6: A typical setup involves a reaction vessel (e.g., a quartz or borosilicate glass vial) charged with the alkane substrate, the photocatalyst, the fluorinating agent, and a suitable solvent (commonly acetonitrile). The mixture is degassed with an inert gas, and then irradiated with a light source (e.g., a blue LED lamp) at a controlled temperature, often with stirring.
Q7: How can I analyze the products of my hexane fluorination reaction to determine the regioselectivity?
A7: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for analyzing the product mixture.[9][10][11][12][13] By comparing the retention times and mass spectra of the products with those of authentic standards or by detailed analysis of the fragmentation patterns, you can identify and quantify the different fluorohexane isomers formed, thus determining the regioselectivity of the reaction.
Safety
Q8: What are the key safety precautions to take when working with fluorinating agents like N-Fluorobenzenesulfonimide (NFSI)?
A8: NFSI can cause skin and eye irritation and may cause respiratory irritation.[5][14][15] It is important to:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16][17]
-
Avoid inhalation of dust.[14]
-
Wash hands thoroughly after handling.[14]
-
Store in a cool, dry place away from incompatible materials.[14]
Experimental Protocols
Detailed Experimental Protocol for Photocatalytic Fluorination of an Alkane (General Procedure Adaptable for Hexane)
This protocol is a general guideline based on literature procedures for photocatalytic C-H fluorination and should be adapted and optimized for n-hexane.
Materials:
-
n-Hexane (substrate)
-
N-Fluorobenzenesulfonimide (NFSI) (fluorinating agent)
-
Tetrabutylammonium decatungstate (TBADT) (photocatalyst)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vial (e.g., 4 mL borosilicate glass vial with a PTFE-lined cap)
-
Magnetic stir bar
-
Blue LED lamp (e.g., 40 W, λmax ≈ 450 nm)
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Preparation of Reaction Mixture: In a glovebox or under an inert atmosphere, add n-hexane (e.g., 0.5 mmol), NFSI (e.g., 0.55 mmol, 1.1 equiv), and TBADT (e.g., 0.005 mmol, 1 mol%) to the reaction vial containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 2 mL) to the vial.
-
Degassing: Seal the vial with the PTFE-lined cap and remove it from the glovebox. If not using a glovebox, the sealed vial should be sparged with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Photocatalysis: Place the reaction vial in front of a blue LED lamp. Ensure the vial is positioned for maximum and even irradiation. A cooling fan may be necessary to maintain a constant temperature (e.g., room temperature).
-
Reaction Monitoring: Stir the reaction mixture vigorously for the desired amount of time (e.g., 12-24 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by GC-MS.
-
Work-up: After the reaction is complete (as determined by GC-MS analysis), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC-MS to determine the conversion and the ratio of fluorohexane isomers. An internal standard should be added before GC-MS analysis for accurate quantification.
-
Purification (if necessary): The fluorinated products can be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination Strategies :: The Britton group [brittonsfu.com]
- 3. Direct photocatalytic fluorination of benzylic C–H bonds with N-fluorobenzenesulfonimide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A convenient photocatalytic fluorination of unactivated C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journalsarjnp.com [journalsarjnp.com]
- 10. Hexane for GC-MS analysis | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS analysis, comprehensive biological profiling, molecular docking and ADMET studies of Ficus vasta Forssk. n-hexane extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Page loading... [wap.guidechem.com]
- 16. N-Fluorobenzenesulfonimide SDS, 133745-75-2 Safety Data Sheets - ECHEMI [echemi.com]
- 17. N-Fluorobenzenesulfonimide 133745-75-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Fluorohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scale-up of this important fluorination reaction.
Troubleshooting Guide
Scaling up the synthesis of this compound can introduce several challenges that may not be apparent at the laboratory scale. This guide provides a systematic approach to identifying and resolving common issues.
Table 1: Common Issues in this compound Synthesis Scale-Up
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Predominance of elimination reactions forming hexene isomers. - Decomposition of fluorinating agent: (e.g., DAST) due to excessive temperature. - Moisture in reactants or solvent: Hydrolysis of the fluorinating agent. | - Reaction Monitoring: Monitor reaction progress using GC-MS to ensure completion. - Temperature Control: Maintain the reaction temperature between -78°C and room temperature. Lower temperatures generally favor substitution over elimination.[1] - Slow Addition: Add the fluorinating agent dropwise at a low temperature to control the exotherm. - Anhydrous Conditions: Ensure all glassware is oven-dried and reactants and solvents are anhydrous. |
| High Levels of Hexene Byproducts | - High reaction temperature: Promotes E2 elimination. - Strongly basic conditions: Can favor elimination. - Steric hindrance: Hindrance around the reaction center can favor elimination over SN2 substitution. | - Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. - Choice of Fluorinating Agent: Consider using alternative fluorinating agents that are less prone to causing elimination, such as PyFluor or Deoxo-Fluor.[2] - Control Addition Rate: Slow, controlled addition of the fluorinating agent can help maintain a lower effective reaction temperature. |
| Difficult Purification | - Close boiling points: this compound, 3-hexanol (B165604), and hexene isomers have relatively close boiling points. - Azeotrope formation: Potential for azeotrope formation between the product and byproducts or solvent. - Residual sulfur-containing byproducts: From reagents like DAST. | - Fractional Distillation: Use a high-efficiency fractional distillation column. - Aqueous Work-up: Thoroughly wash the crude product with water and saturated sodium bicarbonate solution to remove water-soluble impurities and acidic byproducts.[1] - Washing with Oxidizing Agent: A wash with a dilute solution of potassium permanganate (B83412) or bromine in water can help remove alkene byproducts. |
| Thermal Runaway During Scale-Up | - Exothermic reaction: The reaction of alcohols with fluorinating agents like DAST is exothermic.[3] - Inadequate heat dissipation: The surface-area-to-volume ratio decreases on scale-up, leading to less efficient heat removal. | - Controlled Addition: Add the fluorinating agent slowly and at a low temperature. - Efficient Cooling: Use a cooling bath with adequate capacity and efficient stirring to ensure uniform temperature distribution. - Dilution: Conduct the reaction in a sufficient volume of an appropriate solvent (e.g., dichloromethane) to help dissipate heat.[1] |
| Inconsistent Results Between Batches | - Variability in raw material quality: Purity of 3-hexanol, fluorinating agent, and solvent. - Inconsistent reaction conditions: Variations in temperature, reaction time, or addition rate. - Atmospheric moisture: Contamination of the reaction with water. | - Raw Material QC: Ensure the purity of all starting materials before use. - Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the synthesis. - Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1] |
Frequently Asked Questions (FAQs)
This section addresses specific questions that may arise during the synthesis of this compound.
1. What is the most common method for synthesizing this compound?
The most prevalent laboratory method for the synthesis of this compound is the nucleophilic fluorination of 3-hexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[1][4] This reaction typically involves the dropwise addition of DAST to a solution of 3-hexanol in an anhydrous aprotic solvent like dichloromethane (B109758) at a low temperature.[1]
2. What are the primary side products to expect, and how can they be minimized?
The main side products in the synthesis of this compound from 3-hexanol are various isomers of hexene, formed through an E2 elimination pathway.[5] To minimize the formation of these alkenes, it is crucial to maintain a low reaction temperature (ideally between -78°C and 0°C) and to add the fluorinating agent slowly to control the exothermic nature of the reaction. Using less basic fluorinating agents can also favor the desired SN2 substitution over elimination.
3. How can I effectively purify this compound from the reaction mixture?
Due to the volatile nature of this compound and its byproducts, fractional distillation is the most effective purification method. The boiling points of this compound (approx. 88-90 °C), 3-hexanol (approx. 135 °C), and hexene isomers (approx. 63-68 °C) are sufficiently different to allow for separation with an efficient fractionating column. Before distillation, a thorough aqueous work-up is recommended to remove any water-soluble impurities and byproducts from the fluorinating agent. This typically involves washing the organic layer with water, a saturated solution of sodium bicarbonate, and finally brine.[1]
4. What are the critical safety precautions when working with DAST on a larger scale?
DAST is a hazardous reagent that can be thermally unstable and reacts violently with water.[6][7] When scaling up, it is imperative to:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Ensure all equipment is completely dry to prevent vigorous reactions with water.
-
Maintain strict temperature control. DAST can decompose explosively at temperatures above 90°C.[6]
-
Quench the reaction carefully by slowly adding the reaction mixture to a cold, saturated sodium bicarbonate solution.
5. How can I monitor the progress of the reaction?
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress. By taking small aliquots from the reaction mixture at different time intervals (after quenching and work-up), you can determine the ratio of the starting material (3-hexanol) to the product (this compound) and any byproducts (hexenes).
Experimental Protocols
Synthesis of this compound from 3-Hexanol using DAST
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials:
-
3-Hexanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 3-hexanol (1.0 eq.) in anhydrous DCM and add it to the flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq.) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[1]
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
Purify the crude product by fractional distillation.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Simplified reaction pathways in this compound synthesis.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Fluorination - Wordpress [reagents.acsgcipr.org]
Stability issues of 3-Fluorohexane under reaction conditions
Welcome to the Technical Support Center for 3-Fluorohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various reaction conditions. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is the Carbon-Fluorine (C-F) bond in this compound?
The C-F bond is the strongest single bond to carbon, making this compound a generally stable molecule compared to other alkyl halides.[1][2][3][4][5] This high bond strength means that harsh conditions are often required to induce reactivity at the fluorine center.
Q2: What are the general storage and handling recommendations for this compound?
While specific data for this compound is limited, analogous compounds like 1-fluorohexane (B1214930) are flammable liquids.[1][6] Therefore, it is prudent to handle this compound with care.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[6]
-
Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ground and bond containers when transferring material to prevent static discharge.[6]
Q3: Can this compound undergo nucleophilic substitution reactions?
Direct nucleophilic substitution (SN2) at the C-F bond is challenging because fluoride (B91410) is a poor leaving group.[7][8] Intermolecular substitutions with common nucleophiles are typically very slow. However, substitution may be possible under specific conditions:
-
Intramolecular Reactions: If the substrate has a suitably positioned internal nucleophile, cyclization reactions can occur.[7]
-
Lewis Acid Catalysis: The use of a Lewis acid can activate the C-F bond, making the carbon more electrophilic and facilitating nucleophilic attack.[9][10]
-
Hydrogen Bonding: Protic solvents, like water, can stabilize the fluoride leaving group through hydrogen bonding, potentially enabling substitution reactions that are otherwise difficult.[11]
Q4: Is this compound susceptible to elimination reactions?
Yes, elimination reactions (E2) are a more common reaction pathway for alkyl fluorides, including potentially this compound, especially in the presence of strong, non-nucleophilic bases.[1][6] The high electronegativity of the fluorine atom increases the acidity of the hydrogen atoms on the adjacent carbons (beta-hydrogens), making them more susceptible to abstraction by a base.[6] In some cases, a carbanion-like transition state (E1cb mechanism) may be involved.[6][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reactivity | The C-F bond in this compound is very strong and resistant to cleavage. | * Increase reaction temperature.* Use a stronger nucleophile or base.* Consider activating the C-F bond with a Lewis acid (e.g., BF3, AlCl3).* If a substitution reaction is desired, investigate conditions that favor it, such as the use of protic co-solvents to stabilize the fluoride leaving group.[11] |
| Formation of Alkene Byproducts | Elimination reaction (E2) is competing with or favored over the desired substitution reaction. This is common with strong bases.[13][14] | * Use a less sterically hindered or a "softer" nucleophile if substitution is the goal.* Lower the reaction temperature, as higher temperatures tend to favor elimination.[15]* If elimination is desired, use a strong, non-nucleophilic base like potassium tert-butoxide. |
| Degradation at High Temperatures | Thermal decomposition of fluoroalkanes can occur at elevated temperatures, often through the elimination of hydrogen fluoride (HF).[16][17] | * Determine the thermal stability limit for your specific reaction conditions.* If high temperatures are necessary, consider using a catalyst that allows for a lower reaction temperature.* Ensure the reaction is performed under an inert atmosphere to prevent oxidative decomposition. |
| Inconsistent Results with Lewis Acid Catalysis | Trace amounts of water can affect the activity of some Lewis acid catalysts.[9] | * Ensure all reagents and solvents are rigorously dried before use.* Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
Visualizing Reaction Pathways
To aid in understanding the potential reactivity of this compound, the following diagrams illustrate key reaction pathways.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Welcome to Adobe GoLive 6 [cp.cm.kyushu-u.ac.jp]
- 6. siue.edu [siue.edu]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. savemyexams.com [savemyexams.com]
- 9. researchgate.net [researchgate.net]
- 10. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. savemyexams.com [savemyexams.com]
- 14. CK12-Foundation [flexbooks.ck12.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Kinetics of decomposition of chemically activated alkyl fluorides - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 17. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing elimination byproducts in secondary fluoroalkane synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of secondary fluoroalkanes, with a focus on preventing elimination byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing secondary fluoroalkanes?
The primary challenge in secondary fluoroalkane synthesis is the competition between the desired nucleophilic substitution (S(_N)2) reaction and the undesired elimination (E2) reaction. Secondary substrates are sterically more hindered than primary substrates, making them more prone to elimination, which leads to the formation of alkene byproducts and reduces the yield of the target fluoroalkane.
Q2: How does the choice of fluorinating agent affect the outcome of the reaction?
The choice of fluorinating agent is critical in controlling the S(_N)2/E2 selectivity. Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are known to cause significant elimination.[1][2][3] Newer reagents, such as PyFluor, have been developed to be more selective for substitution and produce minimal elimination byproducts.[2][4][5]
Q3: What is the role of the solvent in preventing elimination?
Solvents play a crucial role in modulating the reactivity of the fluoride (B91410) ion. Polar aprotic solvents can lead to a highly reactive fluoride ion, which can act as a strong base and promote E2 elimination.[6] Protic solvents, such as tertiary alcohols (e.g., tert-amyl alcohol), can solvate the fluoride ion, reducing its basicity and thereby favoring the S(_N)2 pathway.[7][8][9]
Q4: Can the leaving group influence the S(_N)2/E2 competition?
Yes, the nature of the leaving group can influence the reaction outcome. Good leaving groups are required for efficient substitution. Common precursors to secondary fluoroalkanes are secondary alcohols, which are converted in situ to a better leaving group by the fluorinating reagent, or secondary alkyl halides/sulfonates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired secondary fluoroalkane | - Reaction is sluggish or incomplete: The fluorinating agent may not be reactive enough, or the reaction conditions (temperature, time) may be suboptimal. - Predominance of elimination byproduct: The chosen reagent, solvent, or base is promoting the E2 pathway. | - Increase the reaction temperature or prolong the reaction time. - Switch to a more reactive fluorinating agent. - If elimination is the issue, switch to a more selective reagent like PyFluor.[10] - Change the solvent to a less polar or a protic solvent like tert-amyl alcohol to reduce the basicity of the fluoride source.[8][9] |
| Multiple unidentified byproducts | - Decomposition of starting material or product: The reaction conditions may be too harsh. - Side reactions with other functional groups: The fluorinating agent may not be chemoselective. | - Lower the reaction temperature. - Use a milder and more chemoselective fluorinating agent. PyFluor, for instance, is known to be compatible with a wide range of functional groups.[2][5] |
| Difficulty in purifying the product from elimination byproducts | - Similar polarity of the fluoroalkane and the alkene byproduct: This makes separation by column chromatography challenging. | - Optimize the reaction to minimize the formation of the alkene. - If separation is necessary, consider alternative purification techniques such as preparative gas chromatography (GC) or using metal-organic frameworks (MOFs) that can selectively adsorb alkenes.[7] |
| Racemization or loss of stereochemistry in chiral substrates | - Partial S(_N)1 character: If the reaction proceeds through a carbocation-like intermediate, loss of stereochemistry can occur. | - Use conditions that strongly favor the S(_N)2 mechanism, which proceeds with inversion of configuration. This includes using a less polar solvent and a good nucleophile. - Ensure the fluorinating agent and conditions are known to promote stereoinversion. PyFluor, for example, has been shown to proceed with inversion of stereochemistry.[5] |
Data Presentation: Comparison of Fluorinating Agents
The following tables summarize the performance of different fluorinating agents in the synthesis of secondary fluoroalkanes, highlighting the yields of substitution (S(_N)2) and elimination (E2) products.
Table 1: Deoxyfluorination of a Secondary Alcohol
| Fluorinating Agent | Substitution Product (S(_N)2) Yield | Elimination Product (E2) Yield | Selectivity (S(_N)2:E2) | Reference(s) |
| PyFluor | 79% | <4% | >20:1 | [2] |
| DAST | Not specified | 13-19% | Not specified | [2] |
| Deoxo-Fluor | Not specified | 13-19% | Not specified | [2] |
Table 2: Deoxyfluorination of Testosterone (a sterically hindered secondary alcohol)
| Fluorinating Agent | Substitution Product (S(_N)2) Yield | Notes | Reference(s) |
| AlkylFluor | 50% (direct), 79% (preformed PhenoFluor) | Only minor elimination observed. | |
| DAST | 17% | Several unidentified side products. | |
| Other commercial reagents | <10% | Despite full substrate conversion. |
Experimental Protocols
Detailed Protocol for Deoxyfluorination of a Secondary Alcohol using PyFluor
This protocol is adapted from a literature procedure for the fluorination of 2,3-O-isopropylidene-D-ribonic γ-lactone.
Materials:
-
Secondary alcohol (e.g., 2,3-O-isopropylidene-D-ribonic γ-lactone)
-
PyFluor (Pyridine-2-sulfonyl Fluoride)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Dry toluene
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the secondary alcohol (1.0 equiv) and DBU (2.0 equiv) in dry toluene.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve PyFluor (1.2 equiv) in dry toluene.
-
Slowly add the PyFluor solution to the cooled solution of the alcohol and DBU.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with saturated aqueous NH(_4)Cl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary fluoroalkane.
Mandatory Visualization
S(_N)2 vs. E2 Reaction Pathways
The following diagrams illustrate the competing S(_N)2 and E2 pathways in the synthesis of a secondary fluoroalkane from a secondary alkyl halide.
Experimental Workflow for Deoxyfluorination using PyFluor
This diagram outlines the general experimental workflow for the deoxyfluorination of a secondary alcohol.
References
- 1. Reaction Design for Nucleophilic Fluorination with Chiral Lewis Base Catalysts [acswebcontent.acs.org]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 5. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of alkane and alkene mixtures by metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. PyFluor - Enamine [enamine.net]
- 9. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCI Practical Example: Deoxygenative Fluorination of an Alcohol Using PyFluor | TCI AMERICA [tcichemicals.com]
Technical Support Center: C-H Fluorination of Alkanes
Welcome to the technical support center for catalyst deactivation in C-H fluorination of alkanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My C-H fluorination reaction has stalled or is showing low conversion. What are the likely causes?
A1: Low conversion or stalling of your reaction can be attributed to several factors, primarily related to catalyst deactivation. The most common causes include:
-
Catalyst Poisoning: Impurities in your starting materials, solvents, or reagents can bind to the active sites of the catalyst, rendering it inactive. Common poisons include water, amines, and sulfur-containing compounds. For instance, substrates with Lewis basic heterocycles like pyridine (B92270) can lead to catalyst deactivation.[1]
-
Oxidant Decomposition: In many catalytic systems, particularly those employing manganese porphyrins, the oxidant (e.g., iodosylbenzene) can decompose over time. This leads to a loss of catalytic activity, which can sometimes be mistaken for catalyst deactivation.[2][3]
-
Formation of Inactive Catalyst Species: The catalyst may convert into an inactive state under the reaction conditions. For example, palladium catalysts can form inactive aggregates or be reduced to Pd(0) in some cases.
-
Substrate/Product Inhibition: The starting material or the fluorinated product might coordinate too strongly to the catalyst, preventing further turnover.
Q2: I am observing the formation of significant byproducts in my reaction. Could this be related to catalyst deactivation?
A2: Yes, the formation of byproducts can be linked to catalyst deactivation. For instance, in some palladium-catalyzed fluorinations, the formation of regioisomeric fluoride (B91410) side products has been observed, arising from a deprotonation event leading to a palladium-benzyne intermediate.[1] Additionally, catalyst decomposition can sometimes lead to non-selective side reactions. In manganese-catalyzed systems, unwanted C-H oxygenation can compete with fluorination, leading to alcohol and ketone byproducts.[2]
Q3: How can I determine the cause of my catalyst deactivation?
A3: A systematic approach is crucial to pinpoint the cause of deactivation. We recommend the following steps:
-
Control Experiments: Run control reactions to rule out issues with reagents or reaction conditions. For example, add a fresh batch of oxidant to a stalled reaction to see if activity is restored, which would indicate oxidant decomposition as the primary issue.[2][3]
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Catalyst Characterization: Analyze the catalyst before and after the reaction using various analytical techniques. This can provide direct evidence of changes in the catalyst's physical and chemical properties. See the "Experimental Protocols" section for detailed methodologies.
-
Kinetic Monitoring: Monitor the reaction progress over time. A sharp drop in reaction rate might suggest rapid catalyst poisoning or decomposition, while a gradual decrease could indicate a slower deactivation process.
Q4: Can a deactivated catalyst be regenerated?
A4: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.
-
Coke/Fouling Removal: For deactivation caused by the deposition of carbonaceous materials ("coke") or other foulants, a common regeneration method is calcination (heating to a high temperature in the presence of air or oxygen) to burn off the deposits.[4]
-
Washing: If the deactivation is due to the accumulation of soluble species on the catalyst surface, washing with an appropriate solvent may restore some activity.[5]
-
Re-oxidation/Reduction: For catalysts that have undergone a change in oxidation state, a chemical treatment to restore the active oxidation state might be possible.
It is important to note that regeneration is not always successful, especially in cases of irreversible chemical degradation or metal leaching.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during C-H fluorination of alkanes.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Verify the quality and handling of the catalyst. If possible, test with a fresh batch from a reliable source. | An increase in yield suggests the original catalyst was compromised. |
| Oxidant Decomposition | In a stalled reaction, add a fresh portion of the oxidant. | If the reaction restarts, the oxidant has a limited lifetime under the reaction conditions. Consider slow addition of the oxidant.[2][3] |
| Presence of Inhibitors/Poisons | Purify all starting materials, solvents, and reagents. Ensure anhydrous conditions if the catalyst is water-sensitive. | Improved yield indicates the presence of impurities in the original reaction components. |
| Sub-optimal Reaction Conditions | Systematically vary reaction parameters such as temperature, concentration, and stoichiometry. | Identification of optimal conditions for your specific substrate and catalyst system. |
Problem 2: Poor Selectivity (Formation of Multiple Products)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Over-fluorination | Reduce the reaction time or the amount of fluorinating agent. | Increased selectivity for the mono-fluorinated product. |
| Side Reactions | Modify the ligand on the metal catalyst. The steric and electronic properties of the ligand can significantly influence selectivity.[6][7] | Improved selectivity for the desired fluorinated product. |
| Isomerization | Adjust the reaction temperature. Lower temperatures can sometimes suppress the formation of undesired isomers. | A higher ratio of the desired regio- or stereoisomer. |
Quantitative Data on Catalyst Performance
The following tables summarize key performance metrics for different catalytic systems used in C-H fluorination.
Table 1: Performance of Manganese-Based Catalysts
| Catalyst | Substrate | Fluorinating Agent | Oxidant | Yield (%) | Turnover Number (TON) | Reference |
| Mn(TMP)Cl | Sclareolide | AgF/TBAF | Iodosylbenzene | 42% (at C2), 16% (at C3) | - | [2][8] |
| Mn(salen)Cl | Celestolide | AgF/TREAT·HF | Iodosylbenzene | ~50% | - | [9] |
| Mn(TMP)Cl | Ibuprofen ester | AgF/TBAF | Iodosylbenzene | ~50% | - | [9] |
Table 2: Performance of Palladium-Based Catalysts
| Catalyst | Substrate | Fluorinating Agent | Ligand | Yield (%) | Reference |
| Pd(OAc)₂ | Aliphatic amides | Selectfluor | Bidentate amide-pyridone | up to 80% | [10] |
| Pd(OAc)₂ | 8-methylquinoline | AgF | None | 67% | [11] |
| Pd catalyst | 4-cyanobiphenyl | N-Fluoropyridinium salts | Terpyridine and 2-chlorophenanthroline | Broad range | [12][13] |
Experimental Protocols
Protocol 1: Characterization of a Deactivated Catalyst using X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the catalyst surface.
-
Sample Preparation:
-
Carefully recover the catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a suitable solvent to remove any adsorbed species.
-
Dry the catalyst thoroughly under vacuum.
-
Mount the powdered catalyst sample onto a sample holder using double-sided carbon tape. Ensure a uniform and thin layer of the sample.
-
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., the metal of the catalyst, carbon, oxygen, fluorine, and any suspected poisons).
-
Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.
-
-
Data Analysis:
-
Determine the atomic concentrations of the elements from the survey spectrum.
-
Analyze the high-resolution spectra to identify the chemical states of the elements. For example, changes in the binding energy of the metal can indicate a change in its oxidation state.
-
Compare the spectra of the fresh and deactivated catalyst to identify changes that occurred during the reaction.
-
Protocol 2: Quantification of Coke Deposition using Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It can be used to quantify the amount of carbonaceous deposits (coke) on a catalyst.
-
Sample Preparation:
-
Recover and dry the deactivated catalyst as described in Protocol 1.
-
Accurately weigh a small amount of the catalyst (typically 5-10 mg) into a TGA crucible.
-
-
TGA Measurement:
-
Place the crucible in the TGA furnace.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to remove any volatile adsorbed species (e.g., 150-200 °C).
-
Hold at this temperature until a stable weight is achieved.
-
Switch the gas to an oxidizing atmosphere (e.g., air or a mixture of oxygen and nitrogen).
-
Continue heating to a high temperature (e.g., 800 °C) to combust the coke.
-
Record the weight loss during the combustion step.
-
-
Data Analysis:
-
The weight loss observed in the oxidizing atmosphere corresponds to the amount of coke deposited on the catalyst.
-
The temperature at which the weight loss occurs can provide information about the nature of the coke.
-
Visualizing Deactivation Pathways and Troubleshooting
The following diagrams illustrate common catalyst deactivation pathways and a logical workflow for troubleshooting experimental issues.
Caption: Common mechanisms leading to catalyst deactivation in C-H fluorination.
Caption: A logical workflow for troubleshooting low-yield C-H fluorination reactions.
References
- 1. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorination Enables a Ligand-Controlled Regiodivergent Palladium-Catalyzed Decarboxylative Allylation Reaction to Access α,α-Difluoroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Methylene β-C-H Fluorination of Native Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorinating Agents for 3-Fluorohexane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the moisture sensitivity of fluorinating agents used in the synthesis of 3-fluorohexane.
Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent is best suited for the synthesis of this compound from 3-hexanol (B165604)?
The choice of fluorinating agent depends on several factors, including the scale of the reaction, available equipment for handling sensitive reagents, and desired safety profile.
-
For high reactivity and broad applicability: Diethylaminosulfur trifluoride (DAST) and its analogue Deoxo-Fluor are effective for the fluorination of secondary alcohols like 3-hexanol. However, they are highly sensitive to moisture and can decompose violently, requiring stringent anhydrous and inert atmosphere techniques.
-
For enhanced safety and ease of handling: Newer reagents like PyFluor and AlkylFluor are excellent alternatives. They are often crystalline solids, thermally stable, and tolerant of air and moisture, which simplifies the experimental setup.[1][2] Selectfluor is another robust option that is tolerant of air and even water.[3]
Q2: What are the common side products when moisture is present during the fluorination of 3-hexanol?
The presence of moisture can lead to the formation of several side products, reducing the yield of this compound. The primary side reactions include:
-
Hydrolysis of the fluorinating agent: Moisture-sensitive reagents like DAST and Deoxo-Fluor react violently with water, leading to their decomposition and the formation of corrosive byproducts like hydrogen fluoride (B91410) (HF).[4] This not only consumes the reagent but also introduces hazardous materials into the reaction mixture.
-
Formation of elimination products: For secondary alcohols like 3-hexanol, the presence of moisture can promote elimination reactions, leading to the formation of hexenes.
-
Formation of ethers: In some cases, the alcohol starting material can react with carbocation intermediates (formed under acidic conditions resulting from reagent hydrolysis) to form ethers.
Q3: How should I store and handle moisture-sensitive fluorinating agents like DAST and Deoxo-Fluor?
Proper storage and handling are critical to maintain the reactivity of moisture-sensitive fluorinating agents and to ensure laboratory safety.
-
Storage: These reagents should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). DAST, in particular, should be refrigerated.[4]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood using dry glassware and under an inert atmosphere.[5] Syringes and needles used for transferring the reagent must be thoroughly dried.[6] It is advisable to use plastic containers for handling as HF, a potential hydrolysis product, reacts with glass.[7]
Q4: Can I use a solvent that is not perfectly anhydrous for my fluorination reaction?
For moisture-sensitive reagents like DAST and Deoxo-Fluor, the use of anhydrous solvents is crucial for a successful reaction. The presence of even trace amounts of water can significantly impact the reaction outcome. For more robust reagents like PyFluor, which is noted to tolerate air and moisture, the stringency for solvent dryness may be slightly relaxed, though using anhydrous solvents is always recommended for optimal results and reproducibility.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of this compound | 1. Deactivated fluorinating agent: The reagent may have been compromised by exposure to moisture during storage or handling. | 1. Use a fresh bottle of the fluorinating agent. Ensure proper storage and handling techniques under an inert atmosphere. |
| 2. Insufficient reagent: The stoichiometry of the reaction may be incorrect. | 2. Use a slight excess (typically 1.1-1.5 equivalents) of the fluorinating agent. | |
| 3. Incomplete reaction: The reaction time or temperature may not be optimal. | 3. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time, keeping in mind the thermal stability of the reagent. | |
| Formation of significant amounts of elimination byproducts (hexenes) | 1. Reaction temperature is too high: Higher temperatures can favor elimination over substitution. | 1. Perform the reaction at a lower temperature. For DAST, reactions are often carried out at -78 °C and allowed to slowly warm to room temperature.[6] |
| 2. Presence of a non-coordinating counter-ion or acidic impurities: These can promote carbocation formation and subsequent elimination. | 2. Ensure the purity of the starting materials and reagents. The choice of fluorinating agent can also influence selectivity; for instance, PyFluor is known to produce minimal elimination side products.[1] | |
| Reaction mixture turns viscous or solidifies | 1. Polymerization of byproducts: Certain side reactions can lead to the formation of polymeric materials. | 1. Ensure the reaction is conducted under optimal conditions of temperature and stoichiometry. Proper quenching of the reaction is also important. |
| 2. Precipitation of salts: The formation of inorganic salts as byproducts can cause the reaction mixture to solidify. | 2. Use a solvent that can effectively solvate both the reactants and the byproducts. | |
| Corrosion of glassware | 1. Formation of hydrogen fluoride (HF): This occurs when the fluorinating agent reacts with moisture. | 1. Use plastic labware (e.g., PFA, FEP) for the reaction if possible. If using glassware, ensure it is thoroughly dried to minimize HF formation.[7] |
Data Presentation: Comparison of Common Fluorinating Agents
| Fluorinating Agent | Physical Form | Moisture Sensitivity | Thermal Stability | Key Advantages | Key Disadvantages |
| DAST | Liquid | High (reacts violently with water)[4] | Decomposes explosively at >90 °C | High reactivity, broad substrate scope | Hazardous, requires special handling, low thermal stability |
| Deoxo-Fluor | Liquid | High (reacts with water) | More thermally stable than DAST | Similar reactivity to DAST with improved thermal stability | Still highly moisture-sensitive and hazardous |
| PyFluor | Low-melting solid | Low (tolerates air and moisture)[2] | Thermally stable, does not undergo exothermic decomposition[4] | High selectivity, minimal elimination, safe and easy to handle | May require a base for activation |
| AlkylFluor | Solid | Low (stable to air and water)[1] | Thermally stable | Practical for large-scale synthesis, high-yielding | Newer reagent, may be less readily available |
| Selectfluor | Crystalline solid | Low (tolerates air and water)[3] | Stable solid | Easy to handle, wide range of applications | Primarily an electrophilic fluorinating agent |
Experimental Protocols
Synthesis of this compound from 3-Hexanol using DAST (Illustrative Protocol for a Moisture-Sensitive Reagent)
Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
3-Hexanol (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2 eq)[6]
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware (oven-dried overnight at >120 °C and cooled under inert gas)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve 3-hexanol in anhydrous DCM and add it to the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃. Caution: This should be done slowly and in a fume hood as gas evolution may occur.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by distillation or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. Selectfluor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. uab.edu [uab.edu]
Validation & Comparative
Navigating Purity: A Comparative Guide to the GC-MS Analysis of 3-Fluorohexane
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 3-Fluorohexane, a halogenated alkane, and evaluates its performance against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in methodological selection.
This compound (C₆H₁₃F) is a volatile organic compound whose utility in various research and industrial applications necessitates stringent purity control. Impurities, which can include structural isomers, residual reactants, or byproducts from synthesis, can significantly impact its chemical and physical properties, and subsequently, the outcomes of its use.[1][2] GC-MS is a powerful and widely adopted technique for the analysis of such volatile compounds due to its high separation efficiency and sensitive detection capabilities.[3]
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a gold-standard method for separating and identifying volatile and semi-volatile organic compounds in a mixture.[4] For this compound, this technique allows for the separation of the main component from its isomers and other potential impurities, followed by their identification and quantification based on their mass spectra and chromatographic peak areas.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard methodology for the purity assessment of a this compound sample.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent, such as hexane (B92381) or dichloromethane. Ensure the solvent does not contain impurities that co-elute with the analyte or its expected impurities.
-
Vortex the solution to ensure homogeneity.
-
If trace-level impurities are of interest, a pre-concentration step using techniques like solid-phase microextraction (SPME) may be employed.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: A capillary column suitable for the separation of volatile non-polar compounds, such as an Agilent J&W CP-Select 624 Hexane column (30 m x 0.32 mm, 1.8 µm).[5]
-
Carrier Gas: Helium (≥ 99.999% purity) at a constant flow rate of 1.0 mL/min.[6]
-
Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 120°C at a rate of 10°C/min.
-
Hold: Maintain at 120°C for 5 minutes.[7]
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Scan Range: m/z 30-200
3. Data Analysis:
-
The total ion chromatogram (TIC) is used to observe all separated components.
-
The peak area of each component is integrated.
-
The purity of this compound is calculated as the percentage of its peak area relative to the total peak area of all components in the chromatogram.
-
Identification of impurities is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and, when possible, by running authentic standards. Potential impurities could include other fluorohexane isomers (e.g., 1-fluorohexane, 2-fluorohexane), hexane isomers, or residual reactants from synthesis like 1-chlorohexane (B165106) or 1-bromohexane.[1][2][5]
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS Purity Assessment of this compound.
Comparative Analysis of Purity Assessment Techniques
While GC-MS is a robust method, other techniques offer unique advantages for the purity assessment of compounds like this compound. Quantitative Nuclear Magnetic Resonance (qNMR) and Ion Mobility Spectrometry (IMS) are notable alternatives.
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that can determine the purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[8][9][10][11][12] For organofluorine compounds, ¹⁹F-NMR is particularly powerful due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often results in less signal overlap compared to ¹H-NMR.[13][14][15]
Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size and shape.[16] It is a rapid and sensitive technique for detecting volatile organic compounds.[17][18] When coupled with GC, it provides an additional dimension of separation, enhancing the resolution of complex mixtures.[3][4]
Performance Comparison
The following table summarizes the key performance characteristics of GC-MS, qNMR, and IMS for the purity assessment of this compound.
| Feature | GC-MS | Quantitative NMR (qNMR) | Ion Mobility Spectrometry (IMS) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Nuclear magnetic resonance signal intensity proportional to the number of nuclei. | Gas-phase ion separation based on mobility in an electric field. |
| Quantification | Relative (based on peak area percentage). Can be absolute with certified standards. | Absolute (primary ratio method).[8][12] | Relative. Primarily for detection and identification. |
| Selectivity | High, especially for isomers when using appropriate columns.[5] | Very high, especially ¹⁹F-NMR for fluorinated compounds.[15] | Moderate. Can be coupled with GC for enhanced selectivity.[3] |
| Sensitivity | High (ppm to ppb range). | Moderate (typically requires mg of sample).[8] | Very high (ppb to ppt (B1677978) range).[18] |
| Sample Throughput | Moderate (typically 20-60 min per sample). | Low to moderate. | High (seconds to minutes per sample).[17] |
| Instrumentation Cost | Moderate to high. | High. | Moderate. |
| Strengths | Excellent for separating volatile isomers. Provides structural information from mass spectra. | Non-destructive. No need for identical reference standards for quantification.[12] | Very fast analysis. High sensitivity for volatile compounds. |
| Limitations | Requires compound volatility and thermal stability. Relative quantification can be less accurate. | Lower sensitivity than MS-based methods. Potential for signal overlap in complex mixtures. | Limited structural information. Susceptible to matrix effects. |
Logical Comparison of Analytical Techniques
References
- 1. docbrown.info [docbrown.info]
- 2. 1-Fluorohexane - Wikipedia [en.wikipedia.org]
- 3. Non-Targeted Screening Approaches for Profiling of Volatile Organic Compounds Based on Gas Chromatography-Ion Mobility Spectroscopy (GC-IMS) and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Determination of Volatilome Profile in Carbonated Beverages Using n-Hexane as an Extractant by GC-MS [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. emerypharma.com [emerypharma.com]
- 11. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection and Identification of VOCs Using Differential Ion Mobility Spectrometry (DMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of volatile organic compounds by use of Field Asymmetric Ion Mobility Spectrometry | AJTRE [ajtre.org]
- 18. researchgate.net [researchgate.net]
Confirming the Molecular Structure of 3-Fluorohexane: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in chemical synthesis and characterization. This guide provides a comparative overview of key spectroscopic methods for the structural elucidation of 3-Fluorohexane, a simple haloalkane, and offers insights into the experimental data that can be expected from each technique.
This document details the application of Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural confirmation of this compound. Furthermore, it briefly explores alternative and complementary techniques such as Infrared (IR) and Fluorine-19 (¹⁹F) NMR spectroscopy. Detailed experimental protocols are provided, and all quantitative data is summarized in comparative tables.
Spectroscopic Analysis Workflow
The structural elucidation of a compound like this compound is a multi-step process that relies on the complementary information provided by different spectroscopic techniques. The general workflow involves obtaining a mass spectrum to determine the molecular weight and fragmentation pattern, followed by NMR analysis to establish the carbon framework and the connectivity of protons. IR spectroscopy can provide confirmation of the presence of specific functional groups.
Core Spectroscopic Methods
The primary techniques for the structural elucidation of organic molecules are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₆H₁₃F), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (104.17 g/mol ). The fragmentation pattern is crucial for determining the structure. Cleavage of C-C bonds is common in alkanes, and the presence of the electronegative fluorine atom will influence the fragmentation pathways.
Expected Fragmentation Pattern for this compound:
| Fragment Ion | Structure | Expected m/z | Relative Abundance |
| [C₆H₁₃F]⁺ | CH₃CH₂CH(F)CH₂CH₂CH₃ | 104 | Moderate |
| [C₅H₁₀F]⁺ | CH₃CH₂CH(F)CH₂CH₂• | 89 | Moderate |
| [C₄H₈F]⁺ | CH₃CH₂CH(F)CH₂• | 75 | High |
| [C₃H₆F]⁺ | CH₃CH₂CHF• | 61 | High |
| [C₂H₄F]⁺ | CH₃CHF• | 45 | Moderate |
| [C₄H₉]⁺ | CH₃CH₂CH₂CH₂• | 57 | Moderate |
| [C₃H₇]⁺ | CH₃CH₂CH₂• | 43 | High |
| [C₂H₅]⁺ | CH₃CH₂• | 29 | High |
Note: The expected fragmentation is based on the general principles of mass spectrometry of haloalkanes. The most stable carbocations will typically give rise to the most abundant peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms.
In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, as all six carbon atoms are in chemically different environments due to the presence of the fluorine atom at the C3 position. The carbon atom bonded to the fluorine (C3) will show a characteristic downfield shift and will be split into a doublet due to coupling with the ¹⁹F nucleus. The chemical shifts of the other carbon atoms will also be influenced by the electronegative fluorine atom.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |
| C1 | ~14 | Singlet |
| C2 | ~25 | Doublet |
| C3 | ~90 | Doublet |
| C4 | ~35 | Doublet |
| C5 | ~22 | Singlet |
| C6 | ~14 | Singlet |
Note: These chemical shifts are predicted values and may vary slightly in an experimental spectrum.
The ¹H NMR spectrum of this compound is more complex due to proton-proton and proton-fluorine spin-spin coupling. The proton on the carbon bearing the fluorine (H3) will be the most deshielded and will appear as a complex multiplet due to coupling with the neighboring protons and the fluorine atom.
Predicted ¹H NMR Data for this compound:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1 (CH₃) | ~0.9 | Triplet | J(H1,H2) ≈ 7 |
| H2 (CH₂) | ~1.5 | Multiplet | - |
| H3 (CHF) | ~4.5 | Doublet of Multiplets | J(H3,F) ≈ 48, J(H3,H2) ≈ 6, J(H3,H4) ≈ 6 |
| H4 (CH₂) | ~1.6 | Multiplet | - |
| H5 (CH₂) | ~1.4 | Multiplet | - |
| H6 (CH₃) | ~0.9 | Triplet | J(H6,H5) ≈ 7 |
Note: Predicted values are based on empirical rules and software predictions. Actual spectra may show more complex splitting patterns.
Alternative and Complementary Spectroscopic Methods
While MS and NMR are the core techniques, other spectroscopic methods can provide valuable confirmatory data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For this compound, the most characteristic absorption would be the C-F stretching vibration.
Expected IR Absorption Bands for this compound:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretch | 2850-3000 |
| C-F | Stretch | 1000-1400 |
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for confirming its presence and chemical environment. A single signal would be expected in the ¹⁹F NMR spectrum of this compound. This signal would be split into a multiplet due to coupling with the adjacent protons. The chemical shift would be characteristic of a secondary alkyl fluoride.
Expected ¹⁹F NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹⁹F | ~ -180 | Multiplet |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: this compound, being a volatile liquid, can be introduced directly into the mass spectrometer via a heated inlet system or by gas chromatography (GC-MS). For direct infusion, a small amount of the sample is injected into the instrument.
-
Instrumentation: A standard electron ionization mass spectrometer is used.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1][2][3][4][5] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This involves acquiring a set number of scans to achieve an adequate signal-to-noise ratio.
-
¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: As a neat liquid, a drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[6][7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[8][9]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is first recorded. Then, the spectrum of the sample is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
By combining the data from these spectroscopic methods, a comprehensive and unambiguous structural confirmation of this compound can be achieved. The comparison of the expected data presented in this guide with experimentally obtained spectra will provide a high degree of confidence in the assigned structure.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Reactivity of 3-Fluorohexane and Other Haloalkanes
For researchers, scientists, and professionals in drug development, understanding the reactivity of haloalkanes is paramount for designing synthetic routes and predicting reaction outcomes. This guide provides an objective comparison of the reactivity of 3-fluorohexane with other 3-haloalkanes (3-chlorohexane, 3-bromohexane, and 3-iodohexane) in nucleophilic substitution and elimination reactions. The information presented is supported by established chemical principles and experimental observations.
Executive Summary
This compound is the least reactive among the 3-haloalkanes in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This low reactivity is primarily attributed to the exceptional strength of the carbon-fluorine (C-F) bond and the poor leaving group ability of the fluoride (B91410) ion (F⁻). In contrast, the reactivity of other 3-haloalkanes increases down the group, with 3-iodohexane (B1593382) being the most reactive. This trend is a direct consequence of the decreasing carbon-halogen (C-X) bond strength and increasing stability of the resulting halide ion.
Comparative Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of the halogen atom by a nucleophile. The reactivity of 3-haloalkanes in these reactions is heavily influenced by the nature of the halogen, which acts as the leaving group.
General Reactivity Trend:
This compound << 3-Chlorohexane < 3-Bromohexane < 3-Iodohexane
This trend holds for both SN1 and SN2 reaction mechanisms.[1][2]
Key Factors:
-
Carbon-Halogen Bond Strength: The C-F bond is the strongest single bond to carbon, making it difficult to break.[3] The bond strength decreases down the halogen group (C-F > C-Cl > C-Br > C-I), leading to faster reaction rates for haloalkanes with weaker C-X bonds.[4]
-
Leaving Group Ability: A good leaving group is a weak base. The fluoride ion (F⁻) is the most basic of the halide ions, making it the poorest leaving group.[5][6] The leaving group ability improves down the group (F⁻ < Cl⁻ < Br⁻ < I⁻).[5][6]
Data Presentation: Nucleophilic Substitution
| Haloalkane | Relative Rate of SN1 Solvolysis (Estimated) | Key Factors |
| This compound | Extremely Slow (Essentially Unreactive) | Very strong C-F bond, F⁻ is a very poor leaving group. |
| 3-Chlorohexane | 1 | Stronger C-Cl bond, Cl⁻ is a fair leaving group. |
| 3-Bromohexane | ~10 | Weaker C-Br bond, Br⁻ is a good leaving group. |
| 3-Iodohexane | ~20-50 | Weakest C-I bond, I⁻ is an excellent leaving group. |
Note: The relative rates are estimations based on general trends observed for secondary haloalkanes and may vary depending on the specific reaction conditions.
Comparative Reactivity in Elimination Reactions
Elimination reactions of haloalkanes lead to the formation of alkenes. Similar to substitution reactions, the reactivity in E1 and E2 reactions is governed by the C-X bond strength and leaving group ability.
General Reactivity Trend:
This compound << 3-Chlorohexane < 3-Bromohexane < 3-Iodohexane
Regioselectivity:
A significant difference in the reactivity of this compound is its tendency to favor the formation of the less substituted alkene (Hofmann product) in E2 reactions, especially with a strong, sterically hindered base.[4][6][7] This is in contrast to other 3-haloalkanes which typically favor the more substituted, thermodynamically more stable alkene (Zaitsev product).[6][7] The preference for the Hofmann product in fluoroalkanes is attributed to the poor leaving group ability of fluoride, which can lead to a more carbanion-like transition state, favoring the removal of the more acidic proton.[8]
Data Presentation: Elimination Reactions
| Haloalkane | Relative Rate of Elimination (E2) | Major Alkene Product (with a strong, small base) |
| This compound | Very Slow | Hex-2-ene (Hofmann product may be significant with bulky bases) |
| 3-Chlorohexane | Slow | Hex-3-ene (Zaitsev product) |
| 3-Bromohexane | Moderate | Hex-3-ene (Zaitsev product) |
| 3-Iodohexane | Fast | Hex-3-ene (Zaitsev product) |
Experimental Protocols
Experiment: Comparative Rate of Hydrolysis of 3-Haloalkanes via Silver Nitrate (B79036) Precipitation
This experiment provides a qualitative and semi-quantitative comparison of the reactivity of 3-chlorohexane, 3-bromohexane, and 3-iodohexane in a nucleophilic substitution (solvolysis) reaction. This compound is expected to show no reaction under these conditions.
Objective: To determine the relative rates of hydrolysis of 3-haloalkanes by observing the rate of formation of a silver halide precipitate.
Materials:
-
3-Chlorohexane
-
3-Bromohexane
-
3-Iodohexane
-
Ethanol (B145695) (solvent)
-
0.1 M Silver Nitrate (AgNO₃) solution in ethanol
-
Test tubes and a test tube rack
-
Water bath maintained at 50°C
-
Stopwatch
Procedure:
-
Preparation: Add 1 mL of each 3-haloalkane to separate, labeled test tubes.
-
Solvent Addition: Add 5 mL of ethanol to each test tube to dissolve the haloalkane.
-
Temperature Equilibration: Place the test tubes in the water bath at 50°C and allow them to reach thermal equilibrium (approximately 5 minutes).
-
Initiation of Reaction: To each test tube, add 1 mL of the 0.1 M silver nitrate solution simultaneously and start the stopwatch immediately.
-
Observation: Observe the test tubes for the formation of a precipitate. Record the time taken for the first appearance of a precipitate in each test tube.
-
3-Chlorohexane: A white precipitate of AgCl will form slowly.
-
3-Bromohexane: A cream-colored precipitate of AgBr will form at a moderate rate.
-
3-Iodohexane: A yellow precipitate of AgI will form rapidly.
-
-
Data Analysis: The inverse of the time taken for precipitate formation (1/time) is proportional to the initial rate of reaction. This allows for a semi-quantitative comparison of the reactivity of the haloalkanes.
Expected Outcome: The rate of precipitation will follow the order: 3-Iodohexane > 3-Bromohexane > 3-Chlorohexane, demonstrating the trend in reactivity. No precipitate is expected from this compound within a reasonable timeframe.
Visualizations
Logical Relationship: Factors Affecting Haloalkane Reactivity
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
3-Fluorohexane versus 1-Fluorohexane as a chemical tracer
An Objective Comparison of 3-Fluorohexane and 1-Fluorohexane (B1214930) for Chemical Tracer Applications
Introduction
Chemical tracers are instrumental in hydrological, environmental, and biomedical research for tracking the flow and transport of substances. The ideal tracer is chemically inert, easily detectable at low concentrations, and has transport characteristics representative of the medium being studied. Organofluorine compounds, particularly fluoroalkanes, are promising candidates due to the strength of the carbon-fluorine bond, which imparts high stability. This guide provides a comparative analysis of two constitutional isomers, this compound and 1-Fluorohexane, for their suitability as chemical tracers. While 1-Fluorohexane is more commonly studied, this document aims to provide a comprehensive comparison based on available data and theoretical considerations to aid researchers in selecting the appropriate tracer for their specific needs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a tracer is crucial for predicting its behavior in a given system. The following table summarizes the key properties of 1-Fluorohexane and this compound.
| Property | 1-Fluorohexane | This compound | Reference |
| Molecular Formula | C₆H₁₃F | C₆H₁₃F | [1] |
| Molecular Weight | 104.17 g/mol | 104.17 g/mol | [1][2] |
| Boiling Point | 91.5 °C | 87.88 °C (estimated) | [1][2] |
| Melting Point | -103 °C | -104 °C | [1][2] |
| Density | 0.819 g/cm³ | 0.8125 g/cm³ (estimated) | [1][2] |
| CAS Number | 373-14-8 | 52688-75-2 | [1][3] |
Synthesis of Fluorohexane Isomers
The accessibility and cost-effectiveness of a tracer are important practical considerations. The synthesis routes for 1-Fluorohexane are well-established, while methods for this compound can be proposed based on standard organic chemistry reactions.
Synthesis of 1-Fluorohexane
1-Fluorohexane is typically synthesized via a nucleophilic substitution reaction, where a halide in 1-bromohexane (B126081) or 1-chlorohexane (B165106) is displaced by a fluoride (B91410) ion.
Experimental Protocol:
-
Reactant Preparation: Anhydrous potassium fluoride is dried by heating at 180-210°C for 3 hours and then finely powdered. Ethylene (B1197577) glycol is distilled under reduced pressure to ensure it is dry.[4]
-
Reaction Setup: A mixture of the dried, finely-powdered potassium fluoride and dry ethylene glycol is placed in a three-necked flask equipped with a stirrer, a dropping funnel, and a Vigreux column.[4]
-
Reaction: The flask is heated in an oil bath to 160-170°C, and 1-bromohexane is added dropwise with stirring over 5 hours. The product, 1-fluorohexane, distills over intermittently at 60-90°C.[4]
-
Purification: The crude distillate is purified to remove unreacted starting materials and byproducts. This involves washing with a solution of bromine and potassium bromide in water, followed by a wash with saturated aqueous potassium bromide solution, then with water. The organic layer is then dried with anhydrous magnesium sulfate.[4]
-
Final Product: Pure 1-fluorohexane is obtained by fractional distillation, collecting the fraction that boils at 92-94°C.[4]
Proposed Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not as commonly documented. A plausible and effective method involves the fluorination of 3-hexanol (B165604) using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Proposed Experimental Protocol:
-
Reactant Preparation: 3-hexanol is dissolved in an anhydrous solvent like dichloromethane (B109758) (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: The solution is cooled to -78°C using a dry ice/acetone bath.
-
Reaction: Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred solution. The reaction mixture is then allowed to slowly warm to room temperature and is stirred for several hours.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation.
-
Final Product: The crude this compound is purified by fractional distillation.
Caption: Comparison of synthesis routes for 1-Fluorohexane and this compound.
Comparative Performance as a Chemical Tracer
In the absence of direct experimental comparisons, the performance of these two isomers as chemical tracers can be inferred from their structural and physicochemical differences.
| Performance Metric | 1-Fluorohexane | This compound | Discussion |
| Chemical Inertness | High | High | The carbon-fluorine bond is exceptionally strong, rendering both molecules highly resistant to chemical and biological degradation under typical environmental conditions. This persistence is a desirable trait for a conservative tracer. |
| Volatility | Lower (BP: 91.5 °C) | Higher (BP: ~88 °C) | This compound's slightly higher volatility may be advantageous in atmospheric tracing studies but could lead to greater evaporative losses in surface water applications. |
| Sorption Potential | Lower | Potentially Higher | The terminal fluorine in 1-Fluorohexane results in a more polar "head" and a nonpolar "tail". The more centrally located fluorine in this compound creates a less polarized molecule, which may lead to stronger interactions with organic matter in soil and sediment through hydrophobic partitioning. This could result in greater retardation of this compound relative to water flow in porous media. |
| Detectability | Excellent | Excellent | Both isomers can be readily detected at low concentrations using techniques like gas chromatography-mass spectrometry (GC-MS). Their primary distinguishing feature in a chromatogram would be their retention time. |
| Availability & Cost | More readily available | Less common | 1-Fluorohexane is more commonly synthesized and is commercially available from more suppliers, which generally translates to lower cost and easier procurement. |
Experimental Protocol for a Tracer Study
The following provides a generalized workflow for conducting a tracer study using either 1-Fluorohexane or this compound in a groundwater system.
Pre-Injection Phase
-
Site Characterization: Thoroughly characterize the hydrogeology of the study site, including the location of injection and monitoring wells, groundwater flow direction, and velocity.
-
Background Sampling: Collect water samples from all monitoring points to analyze for any background concentrations of the tracer or interfering compounds.
-
Tracer Selection: Choose the appropriate fluorohexane isomer based on the specific objectives of the study and the environmental conditions.
Injection Phase
-
Tracer Preparation: Prepare a solution of the chosen fluorohexane tracer of a known concentration. The solvent should be miscible with water and environmentally benign if possible.
-
Injection: Introduce a known mass of the tracer into the injection well. This can be done as a "slug" injection (a single, rapid introduction) or a continuous injection over a set period.
Post-Injection Phase
-
Monitoring: Collect water samples from the downstream monitoring wells at a frequency determined by the expected groundwater velocity.
-
Sample Handling: Samples should be collected in vials with zero headspace to prevent volatilization and sealed with PTFE-lined septa. Samples should be stored at a low temperature (e.g., 4°C) and protected from light until analysis.
Analytical Phase
-
Sample Preparation: Use a suitable extraction method, such as purge-and-trap or solid-phase microextraction (SPME), to isolate the fluorohexane from the water matrix.
-
Instrumentation: Analyze the extracted samples using a gas chromatograph coupled with a mass spectrometer (GC-MS) for positive identification and quantification.
-
Data Analysis: Construct breakthrough curves by plotting the tracer concentration versus time for each monitoring well. These curves can be used to calculate important hydrogeological parameters like groundwater velocity, dispersivity, and retardation factor.
Caption: General workflow for a chemical tracer study.
Conclusion and Recommendations
Both 1-Fluorohexane and this compound possess the fundamental characteristics of a good chemical tracer, namely high chemical stability and excellent detectability. The choice between the two will largely depend on the specific application and logistical considerations.
-
1-Fluorohexane is the more practical choice for most applications due to its greater commercial availability and lower anticipated cost. Its slightly lower volatility and potentially lower sorption to organic matter make it a strong candidate for aqueous tracer studies.
-
This compound , while less accessible, offers an interesting alternative. Its slightly different physicochemical properties, particularly its potential for greater interaction with organic matter, could be exploited in studies designed to investigate the transport of moderately hydrophobic contaminants.
For researchers and drug development professionals, the high stability of these monofluorinated alkanes makes them suitable for a range of applications. However, it is important to consider the potential for long-term environmental persistence of any organofluorine compound. As with any tracer study, careful planning, execution, and analysis are paramount to obtaining reliable and meaningful results.
References
A Comparative Guide to Analytical Methods for 3-Fluorohexane Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of halogenated hydrocarbons like 3-Fluorohexane is critical in various stages of research and development. This guide provides a comparative overview of potential analytical methodologies for the detection and quantification of this compound. Due to a lack of specific validated methods for this compound in published literature, this document outlines a comparison of common, suitable techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—based on their performance with analogous volatile halogenated alkanes. The information herein is intended to guide the selection and validation of an appropriate analytical method.
Comparison of Potential Analytical Methods
The selection of an optimal analytical method for this compound depends on the specific requirements of the assay, including sensitivity, selectivity, and the nature of the sample matrix. Gas chromatography is generally preferred for volatile, thermally stable compounds like this compound.
| Parameter | Gas Chromatography - Flame Ionization Detector (GC-FID) | Gas Chromatography - Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography - UV Detector (HPLC-UV) |
| Principle | Separation based on boiling point and polarity on a capillary column, with detection by ionization in a hydrogen flame. | Separation based on boiling point and polarity, with detection and identification based on mass-to-charge ratio. | Separation based on polarity on a packed column, with detection by UV absorbance. Requires a chromophore in the analyte. |
| Typical Limit of Detection (LOD) | ~1-10 µg/mL[1] | ~0.01 ppm (µg/mL)[2] | Dependent on chromophore; likely high for this compound. |
| Typical Limit of Quantitation (LOQ) | ~2.8 µg/mL[1] | ~0.025 ppm (µg/mL)[2] | Dependent on chromophore; likely high for this compound. |
| Linearity (R²) (Typical) | ≥ 0.999[3] | > 0.99[2] | > 0.998[4] |
| Precision (%RSD) | < 2%[5] | < 10% at LOQ[2] | < 15%[4] |
| Accuracy/Recovery | 98-102%[5] | 80-120%[2] | 85-115%[4] |
| Selectivity/Specificity | Good for simple mixtures. | Excellent; provides structural information for definitive identification. | Can be challenging for compounds lacking a strong chromophore. |
| Ideal Application | Quantification of known analytes in relatively clean matrices. | Trace-level quantification and identification of unknown impurities. | Analysis of non-volatile or thermally labile compounds. |
Experimental Protocols
The following are generalized protocols that can be adapted for the validation of an analytical method for this compound.
Gas Chromatography (GC) Method Protocol
This protocol is a starting point for developing a quantitative method for this compound using GC-FID or GC-MS.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or mid-polar capillary column, such as a 6% cyanopropylphenyl; 94% polydimethylsiloxane (B3030410) phase (e.g., USP G43), with dimensions of 60 m length, 0.32 mm inner diameter, and 1.8 µm film thickness is a suitable starting point.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[2]
-
Injection:
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 2 minutes.
-
Ramp 1: Increase at 2°C/min to 70°C, hold for 2 minutes.
-
Ramp 2: Increase at 40°C/min to 240°C, hold for 6 minutes.[6]
-
-
Detector:
-
FID Temperature: 260°C.[6]
-
MS (if used): Transfer line temperature of 280°C, ion source at 230°C. Acquire in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or isopropanol).
-
Create a series of calibration standards by serially diluting the stock solution.
-
Dissolve or dilute the sample to be analyzed in the same solvent to a concentration within the calibration range.
-
-
Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]
High-Performance Liquid Chromatography (HPLC) Method Protocol
Given that this compound lacks a strong UV chromophore, direct detection by HPLC-UV would be challenging and likely result in poor sensitivity. Derivatization to introduce a chromophore would be necessary. An alternative is the use of a universal detector like a Charged Aerosol Detector (CAD).
-
Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD).
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. The exact ratio should be optimized to achieve adequate retention of this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[5]
-
Injection Volume: 20 µL.[5]
-
Detection:
-
UV: Wavelength set to a low value (e.g., 210 nm), where some absorbance might occur.
-
CAD: Nebulizer temperature and other settings optimized according to the manufacturer's instructions.
-
-
Sample Preparation: Similar to the GC method, samples and standards should be prepared in a solvent compatible with the mobile phase.
-
Validation: The validation process would follow the same parameters as the GC method.[5]
Visualizing the Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound detection, in accordance with ICH guidelines.[7][8]
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational comparison to aid in the selection of an appropriate analytical technique for this compound. For any chosen method, rigorous validation according to regulatory guidelines is mandatory to ensure data integrity and reliability.
References
- 1. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. mdpi.com [mdpi.com]
- 3. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 4. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated HPLC Method Research Articles - R Discovery [discovery.researcher.life]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Hexanes in Catalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of solvent can be as critical as the catalyst itself in optimizing chemical reactions. This guide provides a comparative study of fluorinated and non-fluorinated hexanes in catalysis, offering insights into their respective performances supported by experimental data and detailed methodologies.
The use of fluorinated solvents, particularly in the realm of catalysis, has gained significant traction as an environmentally conscious and efficient alternative to traditional organic solvents. This is largely due to the unique properties conferred by the carbon-fluorine bond, which leads to distinct physical and chemical characteristics compared to their hydrocarbon counterparts. This comparison focuses on the performance of fluorinated hexanes, such as perfluorohexane, against non-fluorinated hexanes like n-hexane, in various catalytic applications.
Key Performance Differences: A Tabular Comparison
The primary advantages of fluorinated hexanes in catalysis often revolve around enhanced catalyst recovery, improved reaction selectivity, and the ability to facilitate reactions that are challenging in conventional media. The concept of "fluorous biphase catalysis" is central to these benefits. This technique leverages the temperature-dependent miscibility of fluorinated solvents with many organic solvents. At elevated temperatures, the solvents can form a single phase, allowing the reaction to proceed homogeneously. Upon cooling, the phases separate, with the fluorinated phase containing the fluorous-tagged catalyst, which can then be easily recovered and reused.
While direct, head-to-head quantitative comparisons in the literature are not abundant for identical reactions, the available data strongly suggests performance advantages for fluorinated systems in specific applications.
| Catalytic Reaction | Solvent System | Catalyst | Substrate | Key Performance Metrics | Reference |
| Alkane Hydroxylation | Perfluoromethylcyclohexane / α,α,α-trifluorotoluene | Cobalt complex with a fluorinated ligand | Cyclohexane (B81311) | Turnover Number (TON): 1203Alcohol Selectivity: >96% | [1] |
| Acetonitrile (B52724) (control) | Cobalt complex with a fluorinated ligand | Cyclohexane | Turnover Number (TON): 143Alcohol Selectivity: Not observed | [1] | |
| Perfluoromethylcyclohexane / α,α,α-trifluorotoluene | Cobalt complex with a fluorinated ligand | n-Hexane | Turnover Number (TON) for terminal C-H hydroxylation: 13 | [1] | |
| Hydrosilylation | Fluorous Biphasic (Perfluorinated solvent / organic solvent) | Fluorous Wilkinson's catalyst | 1-Hexene | High yield of n-hexylsilanes, catalyst recyclable | [2] |
Note: The data presented for alkane hydroxylation in acetonitrile serves as a comparison with a conventional organic solvent, highlighting the significant performance difference, although it is not a direct comparison with n-hexane.
Experimental Workflows and Methodologies
To provide a practical understanding of how these solvents are employed in a laboratory setting, detailed experimental protocols for key catalytic reactions are outlined below.
Experimental Protocol 1: Catalytic Oxidation of Cyclohexane in a Fluorous Biphase System
This protocol is based on the principles of selective alkane hydroxylation in a fluorous solvent system.
Objective: To selectively oxidize cyclohexane to cyclohexanol (B46403) using a cobalt catalyst in a fluorinated solvent system.
Materials:
-
Cobalt(II) catalyst with a fluorinated ligand
-
m-Chloroperbenzoic acid (m-CPBA) as the oxidant
-
Perfluoromethylcyclohexane (PFMCH)
-
α,α,α-Trifluorotoluene (TFT)
-
Cyclohexane (substrate)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a reaction vessel, dissolve the cobalt catalyst in a mixture of PFMCH and TFT.
-
Add the cyclohexane substrate to the catalyst solution.
-
Initiate the reaction by adding the m-CPBA oxidant.
-
Maintain the reaction at a controlled temperature (e.g., 50°C) with stirring for a set period.
-
After the reaction, cool the mixture to room temperature to induce phase separation.
-
The upper organic phase contains the product (cyclohexanol), which can be separated by decantation.
-
The lower fluorous phase, containing the catalyst, can be recovered and reused for subsequent reactions.
-
Analyze the product yield and selectivity using gas chromatography.
Experimental Protocol 2: General Procedure for Catalyst Recycling in a Fluorous Biphase System
The ability to easily recycle the catalyst is a cornerstone of fluorous chemistry.
Objective: To recover and reuse a fluorous-tagged catalyst after a catalytic reaction.
Procedure:
-
Following the completion of the reaction, cool the reaction mixture to room temperature.
-
Allow the organic and fluorous phases to separate. The denser fluorous phase will form the bottom layer.
-
Carefully decant or separate the top organic layer, which contains the reaction product.
-
The bottom fluorous layer, containing the catalyst, can be directly reused by adding fresh reactants and organic solvent for the next reaction cycle.
-
Alternatively, the fluorous solvent can be evaporated to recover the solid catalyst, although direct reuse of the fluorous phase is often more efficient.
Visualizing the Fluorous Biphase Catalysis Workflow
The logical flow of a typical fluorous biphase catalytic process, from reaction to catalyst recycling, can be visualized as follows:
Caption: Workflow of Fluorous Biphase Catalysis.
Signaling Pathways in Catalysis: A Conceptual Overview
While not a biological signaling pathway, the catalytic cycle can be conceptually represented as a pathway where the catalyst is regenerated after each cycle. The following diagram illustrates a simplified catalytic cycle for a generic transformation.
Caption: A simplified catalytic cycle.
Conclusion
The choice between fluorinated and non-fluorinated hexanes in catalysis is not merely a matter of solvent substitution but a strategic decision that can significantly impact reaction efficiency, product selectivity, and process sustainability. Fluorinated hexanes, through the principles of fluorous biphase catalysis, offer a compelling solution to the long-standing challenge of homogeneous catalyst recovery. The higher gas solubility and inertness of fluorinated solvents can also lead to improved performance in specific catalytic reactions, such as oxidations.
While the initial cost of fluorinated solvents may be higher, the potential for catalyst recycling and improved process efficiency can offer long-term economic and environmental benefits. For researchers and professionals in drug development and fine chemical synthesis, the adoption of fluorinated solvent systems presents a valuable tool for process optimization and green chemistry initiatives. Further research focusing on direct comparative studies will continue to elucidate the full potential of these unique solvents in the field of catalysis.
References
A Comparative Analysis of Computational and Experimental Data on the Physicochemical Properties of 3-Fluorohexane
For researchers, scientists, and professionals in drug development, an accurate understanding of the physicochemical properties of small molecules like 3-Fluorohexane is paramount. This guide provides a direct comparison of experimentally determined and computationally derived data for key properties of this compound, offering insights into the current landscape of property prediction and measurement.
This document summarizes available quantitative data, outlines the methodologies for experimental determination, and presents a logical workflow for the dual approaches of in-silico and laboratory-based property analysis.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available experimental and computational data for the key physicochemical properties of this compound. It is important to note that some of the cited experimental values are estimations as reported in chemical databases.
| Physicochemical Property | Experimental Data | Computational Data |
| Melting Point | -104 °C[1] | Not available |
| Boiling Point | 87.88 °C (estimate)[1] | Not available |
| Density | 0.8125 g/mL (estimate)[1] | Not available |
| Refractive Index | 1.3689[1] | Not available |
| Enthalpy of Vaporization (ΔvapH) | 36.8 kJ/mol at 296 K[2] | Not available |
| Octanol-Water Partition Coefficient (log kOW) | Not available | 3.67 (GAFF-ESP-2012), 2.80 (XlogP3)[3] |
| Molecular Weight | 104.1658 g/mol [2] | 104.17 g/mol [4][5] |
Experimental Protocols: Methodological Overview
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this would typically be determined at atmospheric pressure. Standard laboratory methods include:
-
Distillation: The sample is heated, and the temperature at which the liquid consistently boils and condenses is recorded.
-
Siwoloboff's Method: A small amount of the substance is heated in a capillary tube alongside a thermometer in a heating bath. The temperature at which a steady stream of bubbles emerges from the capillary is recorded as the boiling point.
Melting Point Determination
The melting point is the temperature at which a substance changes from a solid to a liquid state. For a low-melting-point substance like this compound, this would be determined using:
-
Capillary Melting Point Apparatus: A small, powdered sample is placed in a capillary tube and heated in a calibrated apparatus. The temperature range over which the sample melts is observed and recorded.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated or cooled. The melting point is identified as the peak of the endothermic transition.
Density Measurement
Density, the mass per unit volume, is a fundamental physical property. For a liquid like this compound, it can be determined using:
-
Pycnometer: A glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated from the mass and the known volume of the pycnometer.
-
Vibrating Tube Densimeter: This instrument measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample. The change in frequency is directly related to the density of the liquid.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer . A few drops of the liquid sample are placed on the prism of the refractometer, and the instrument measures the angle at which light is refracted. The measurement is typically performed at a standard temperature, such as 20°C or 25°C, and at a specific wavelength of light (usually the sodium D-line, 589 nm).
Enthalpy of Vaporization (ΔvapH) Determination
The enthalpy of vaporization is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It can be determined by:
-
Calorimetry: This is the most accurate method and involves directly measuring the heat required to vaporize a known amount of the substance.[6] This can be done using vaporization calorimeters or condensation calorimeters.[7]
-
Clausius-Clapeyron Equation: The enthalpy of vaporization can be calculated from the vapor pressure of the substance measured at different temperatures. A plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope equal to -ΔvapH/R, where R is the ideal gas constant.
Logical Workflow: Computational vs. Experimental Determination
The following diagram illustrates the distinct yet complementary workflows for determining the physicochemical properties of a molecule like this compound through computational and experimental approaches.
Caption: A flowchart comparing the computational and experimental workflows for determining the physicochemical properties of this compound.
References
- 1. This compound [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C6H13F | CID 13620131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Fluorohexane | C6H13F | CID 9760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsapps.nist.gov [tsapps.nist.gov]
Safety Operating Guide
Proper Disposal of 3-Fluorohexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. 3-Fluorohexane, a halogenated organic compound, requires specific disposal procedures to mitigate potential environmental and health risks. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard safety protocols for hazardous waste management.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a well-ventilated fume hood to avoid inhalation of vapors.[1][2][3]
Key Safety Precautions:
In case of a spill, immediately evacuate the area and remove all ignition sources.[2] For small spills, absorb the material with sand, earth, or vermiculite (B1170534) and collect it in a labeled container for disposal.[2] For large spills, contact your institution's environmental health and safety (EHS) department.
Disposal Protocol for this compound
As a fluorinated organic compound, this compound is classified as a halogenated organic waste.[4] It must be segregated from non-halogenated organic waste to facilitate proper disposal, which is typically incineration at a regulated hazardous waste facility.[4] Disposing of halogenated waste is approximately twice as expensive as non-halogenated waste, making proper segregation crucial for cost management.[5]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealable container.[1] This container should be made of a material compatible with the chemical.
-
The container must be labeled as "Halogenated Organic Waste" and should clearly list "this compound" as a component.[1][4] Do not use abbreviations or chemical formulas.[1]
-
Keep the waste container closed at all times, except when adding waste.[1]
-
-
Waste Segregation:
-
Storage:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting the EHS department or submitting a request through an online portal.
-
Quantitative Data Summary
| Property | Value | Significance for Disposal |
| Physical State | Liquid | Requires containment in sealed containers to prevent spills and vapor release.[3] |
| Flash Point | 5 °C / 41 °F (for Cyclohexane, fluoro-) | Highly flammable; must be kept away from ignition sources.[3] |
| Boiling Point | 103 - 105 °C / 217.4 - 221 °F (for Cyclohexane, fluoro-) | Volatility necessitates handling in a fume hood to prevent inhalation.[3] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 3-Fluorohexane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and potentially hazardous chemicals like 3-Fluorohexane. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure research environment.
Hazard Identification and Risk Assessment
Key Hazards:
-
Flammability: As a low-boiling point organic compound, this compound is highly flammable. Vapors can form explosive mixtures with air.
-
Inhalation Toxicity: Vapors may be harmful if inhaled, potentially causing respiratory irritation and other health effects.
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.
-
Environmental Hazards: Should not be released into the environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Material/Type Specification |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged contact or immersion, butyl rubber or Viton™ gloves should be considered. Always inspect gloves for degradation or punctures before use. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of flame-resistant material is essential. |
| Respiratory | Respirator (if necessary) | Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Feet | Closed-Toed Shoes | Leather or other chemical-resistant material. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
- Ensure a certified chemical fume hood is operational and available.
- Gather all necessary PPE and inspect it for integrity.
- Have an appropriate fire extinguisher (Class B: for flammable liquids) readily accessible.
- Prepare a spill kit containing absorbent materials suitable for organic solvents.
2. Handling and Use:
- Conduct all work involving this compound within a chemical fume hood to minimize inhalation exposure.[1][2]
- Ground and bond containers when transferring the material to prevent static electricity buildup, which could ignite flammable vapors.
- Use spark-proof tools and explosion-proof equipment.[3][4]
- Avoid contact with skin, eyes, and clothing.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][6]
- Keep containers tightly closed when not in use to prevent the escape of vapors.[3][6]
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
- Store in a designated flammables cabinet.
- Ensure the container is tightly sealed and properly labeled.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste containing this compound (including used gloves, absorbent materials from spills, and empty containers) in a designated, properly labeled hazardous waste container.
- Do not mix this compound waste with other incompatible waste streams.
2. Disposal Procedure:
- All chemical waste must be disposed of through a licensed hazardous waste disposal company.
- Follow all local, state, and federal regulations for the disposal of flammable liquid waste.
- Never pour this compound down the drain or dispose of it in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
